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Core Science & Biosynthesis

Foundational

2-Fluoro-5-methoxy-N,N-dimethylbenzamide CAS 1046468-46-5 properties

Topic: Technical Guide: 2-Fluoro-5-methoxy-N,N-dimethylbenzamide (CAS 1046468-46-5) Content Type: In-depth Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Optimizing the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Guide: 2-Fluoro-5-methoxy-N,N-dimethylbenzamide (CAS 1046468-46-5) Content Type: In-depth Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Optimizing the Benzamide Scaffold for CNS and Metabolic Stability Applications

Executive Summary

2-Fluoro-5-methoxy-N,N-dimethylbenzamide (CAS 1046468-46-5) represents a highly specialized pharmacophore scaffold in modern medicinal chemistry. Distinguished by its specific substitution pattern—an ortho-fluorine atom providing metabolic blockade and conformational locking, and a meta-methoxy group enhancing lipophilicity and hydrogen bond acceptance—this compound serves as a critical intermediate in the synthesis of dopamine D2/D3 receptor antagonists, antipsychotics, and potential PET radiotracers.

This guide moves beyond basic catalog data to provide a rigorous examination of its physicochemical behavior, validated synthesis protocols, and strategic application in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the physical state and electronic properties of this scaffold is prerequisite for its successful integration into lead optimization campaigns.

Table 1: Physicochemical Specifications

PropertyValue / DescriptionNote
CAS Number 1046468-46-5Unique Identifier
IUPAC Name 2-Fluoro-5-methoxy-N,N-dimethylbenzamide
Molecular Formula C₁₀H₁₂FNO₂
Molecular Weight 197.21 g/mol Fragment-compliant (<300 Da)
Physical State Viscous Oil or Low-Melting SolidTendency to supercool; crystallizes upon standing.[1]
LogP (Predicted) ~1.25Ideal for CNS penetration (Blood-Brain Barrier).
H-Bond Acceptors 3 (Amide O, Methoxy O, F)
H-Bond Donors 0Improves membrane permeability.
Topological Polar Surface Area ~29.5 ŲWell below the 90 Ų threshold for BBB penetration.

Key Structural Insight: The ortho-fluorine substituent induces a twisted conformation between the amide carbonyl and the phenyl ring due to steric repulsion and electrostatic interactions. This "conformational lock" can significantly improve binding affinity by pre-organizing the molecule for receptor interaction.

Strategic Synthesis Protocols

For research and scale-up, two primary pathways are recommended. Method A is preferred for gram-scale synthesis due to its robustness, while Method B is suitable for library generation where harsh reagents must be avoided.

Method A: Acid Chloride Activation (Robust Scale-Up)

Recommended for >1g synthesis. High yield, minimal purification required.

Reagents: 2-Fluoro-5-methoxybenzoic acid, Oxalyl chloride (or Thionyl chloride), Dimethylamine (HCl salt or solution in THF), Triethylamine (TEA), Dichloromethane (DCM).

Protocol:

  • Activation: In a flame-dried flask under

    
    , dissolve 2-fluoro-5-methoxybenzoic acid (1.0 eq) in anhydrous DCM.
    
  • Catalysis: Add a catalytic amount of DMF (2-3 drops).

  • Chlorination: Add oxalyl chloride (1.2 eq) dropwise at 0°C. Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases. Caution: Generates CO and CO2.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride (typically a yellow oil). Re-dissolve in fresh anhydrous DCM.

  • Amidation: Cool the acid chloride solution to 0°C. Slowly add a mixture of dimethylamine hydrochloride (1.5 eq) and TEA (3.0 eq) in DCM.

  • Work-up: Stir at RT for 4-6 hours. Quench with water.[2][3] Wash organic layer with 1M HCl (to remove unreacted amine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
     and concentrate. If necessary, purify via flash chromatography (Hexanes/EtOAc).
    
Method B: HATU-Mediated Coupling (Library Scale)

Recommended for parallel synthesis or when acid-sensitive groups are present.

Reagents: 2-Fluoro-5-methoxybenzoic acid, Dimethylamine (2M in THF), HATU, DIPEA, DMF.

Protocol:

  • Dissolution: Dissolve the benzoic acid derivative (1.0 eq) in DMF (0.2 M concentration).

  • Activation: Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 15 minutes at RT to form the active ester.

  • Coupling: Add dimethylamine solution (1.5 eq).

  • Completion: Stir for 12 hours at RT.

  • Isolation: Dilute with EtOAc, wash extensively with LiCl solution (5%) to remove DMF, followed by standard work-up.

Visualization: Synthesis Logic Flow

SynthesisWorkflow Start 2-Fluoro-5-methoxybenzoic Acid Activation Activation Step Start->Activation Choice of Path Intermediate Reactive Intermediate (Acid Chloride or Active Ester) Activation->Intermediate Oxalyl Chloride (Method A) OR HATU (Method B) Amidation Amidation w/ Dimethylamine Intermediate->Amidation Nucleophilic Attack Product 2-Fluoro-5-methoxy- N,N-dimethylbenzamide Amidation->Product Work-up & Purification

Figure 1: Decision tree for synthetic route selection based on scale and sensitivity.

Medicinal Chemistry Applications

The 2-fluoro-5-methoxy-N,N-dimethylbenzamide structure is not merely a passive linker; it is an active pharmacophore.

Conformational Control & Metabolic Stability

The 2-fluoro substituent serves a dual purpose:

  • Metabolic Blockade: It protects the typically labile ortho-position from Phase I metabolic oxidation (cytochrome P450 hydroxylation).

  • Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the neighboring amide proton (in secondary amides) or alters the electron density of the carbonyl oxygen, modulating hydrogen bond acceptor capability.

CNS Targeting & Dopamine Receptors

This scaffold is homologous to the benzamide class of antipsychotics (e.g., Remoxipride, Sulpiride). The 5-methoxy group mimics the catechol moiety of dopamine, while the amide side chain interacts with the auxiliary binding pocket of GPCRs.

  • Application: Use as a core fragment for developing highly selective D2/D3 antagonists.

  • Radiotracer Potential: The methoxy group is a prime site for Carbon-11 labeling (

    
    -methylation), and the fluorine atom allows for Fluorine-18 (
    
    
    
    ) introduction via nucleophilic aromatic substitution (
    
    
    ) on suitable precursors (e.g., nitro- or trimethylammonium-substituted benzamides).
Visualization: Pharmacophore Map

Pharmacophore Core Benzene Ring (Scaffold) F_sub 2-Fluoro (Metabolic Blockade) Core->F_sub Ortho Position OMe_sub 5-Methoxy (H-Bond Acceptor) Core->OMe_sub Meta Position Amide_sub N,N-Dimethylamide (Solubility & H-Bonding) Core->Amide_sub C-1 Position Target GPCR Binding Pocket (D2/D3 Receptor) F_sub->Target Steric/Electrostatic Fit OMe_sub->Target H-Bond Interaction Amide_sub->Target Directional Binding

Figure 2: Structure-Activity Relationship (SAR) mapping of the functional groups.

Handling, Stability & Safety

While specific SDS data for this CAS is limited, safety protocols should follow standards for halogenated benzamides.

  • Handling: Handle in a fume hood. The compound may be an irritant to the respiratory tract (H335), skin (H315), and eyes (H319).

  • Storage: Store in a cool, dry place (2-8°C recommended). The amide bond is generally stable to hydrolysis under neutral conditions but will hydrolyze under strong acidic or basic conditions at elevated temperatures.

  • Solubility: Highly soluble in DCM, DMSO, Methanol, and Ethyl Acetate. Sparingly soluble in water; solubility can be improved by salt formation if the molecule is further derivatized with basic amines.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted Benzamides. Retrieved from [Link]

Sources

Exploratory

Advanced Structural and Synthetic Profiling of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide in Medicinal Chemistry

Executive Summary 2-Fluoro-5-methoxy-N,N-dimethylbenzamide (CAS: 1046468-46-5) is a highly specialized, polyfunctional building block utilized extensively in the synthesis of next-generation active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-5-methoxy-N,N-dimethylbenzamide (CAS: 1046468-46-5) is a highly specialized, polyfunctional building block utilized extensively in the synthesis of next-generation active pharmaceutical ingredients (APIs). With its unique substitution pattern, this compound serves as a critical intermediate for developing selective kinase inhibitors, particularly those targeting Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2). This whitepaper deconstructs the structural rationale, synthetic methodology, and pharmacological integration of this molecule, providing a comprehensive guide for drug development professionals.

Structural Rationale and Physicochemical Profiling

In hit-to-lead optimization, the selection of an intermediate is never arbitrary. The architecture of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide is engineered to impart specific pharmacokinetic and pharmacodynamic advantages to the final API, as supported by commercial analytical standards from [1].

Table 1: Physicochemical Properties and Drug Design Causality

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₀H₁₂FNO₂Defines the core aromatic scaffold for downstream cross-coupling.
Molecular Weight 197.21 g/mol Low MW allows for extensive downstream elaboration while remaining within Lipinski's Rule of 5.
LogP ~1.26Optimal lipophilicity for membrane permeability without causing excessive hydrophobic trapping.
Fraction sp³ (Fsp³) 0.30Provides 3D character (methyl groups), helping the molecule escape "flatland" to improve solubility.
H-Bond Donors 0Enhances Blood-Brain Barrier (BBB) penetration by reducing the topological polar surface area (tPSA).
H-Bond Acceptors 3Facilitates critical interactions with target kinase hinge regions via the ether and amide oxygens.
Mechanistic Causality of Substituents:
  • The Ortho-Fluorine Effect: Fluorine is highly electronegative and small. Placing it ortho to the amide sterically locks the amide conformation while withdrawing electron density from the aromatic ring. This lowers the oxidative liability of the ring against Cytochrome P450 enzymes, enhancing the metabolic half-life of downstream APIs.

  • The Meta-Methoxy Group: The methoxy oxygen provides a critical lone pair that acts as a hydrogen-bond acceptor. In kinase inhibitors, this moiety frequently engages the hinge region of the ATP-binding pocket, anchoring the drug to the target enzyme.

  • The N,N-Dimethylamide Motif: By fully methylating the amide nitrogen, the molecule loses its hydrogen-bond donor capacity. This strategic elimination reduces the polar surface area, which is a primary driver for crossing the Blood-Brain Barrier (BBB). For CNS-active drugs, this permeability is a non-negotiable prerequisite.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide typically proceeds via the amidation of 2-fluoro-5-methoxybenzoic acid. The following protocol outlines a highly efficient, two-step nucleophilic acyl substitution workflow designed for high yield and purity.

Step 1: Electrophilic Activation (Acid Chloride Formation)
  • Reagents: Suspend 1.0 eq of 2-fluoro-5-methoxybenzoic acid in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Addition: Dropwise add 1.5 eq of thionyl chloride (SOCl₂) at 0°C under an inert nitrogen atmosphere.

  • Causality: Carboxylic acids are weak electrophiles. SOCl₂ converts the acid into a highly reactive acyl chloride. The DMF acts as a catalyst by forming a Vilsmeier-Haack-type intermediate, significantly accelerating the chlorination.

  • Self-Validating Checkpoint: The reaction generates SO₂ and HCl gases. The visual cessation of gas evolution serves as a real-time indicator of reaction completion. The solvent and excess SOCl₂ are then removed in vacuo to yield the crude acid chloride.

Step 2: Nucleophilic Amidation
  • Reagents: Dissolve the crude acid chloride in anhydrous DCM. Cool the reaction vessel to 0°C.

  • Addition: Sequentially add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) followed by 1.2 eq of dimethylamine hydrochloride.

  • Causality: The reaction is highly exothermic; starting at 0°C prevents the thermal degradation of the electrophile. DIPEA is chosen over weaker bases because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves to neutralize the HCl byproduct.

  • Self-Validating Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 50:50 Hexane/Ethyl Acetate eluent. The highly polar carboxylic acid (which streaks near the baseline) will be entirely replaced by a distinct, less polar spot corresponding to the tertiary amide product.

Synthesis A 2-Fluoro-5-methoxybenzoic acid (Starting Material) B Acyl Chloride Intermediate (Activated Electrophile) A->B SOCl2, DMF (cat.) Reflux, 2h D 2-Fluoro-5-methoxy-N,N- dimethylbenzamide B->D DIPEA, DCM 0°C to RT C Dimethylamine (Nucleophile) C->D Nucleophilic Acyl Substitution

Figure 1: Step-by-step synthetic workflow and mechanistic activation of the benzamide.

Pharmacological Integration: Kinase Inhibition Pathways

The primary utility of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide lies in its incorporation into complex heterocyclic scaffolds, such as pyrazolo-pyrimidines or quinolines. Patent literature, including, highlights the use of this specific building block in synthesizing potent inhibitors for SYK and LRRK2[2].

  • LRRK2 in Neurodegeneration: LRRK2 mutations are a leading genetic cause of Parkinson's disease. Inhibitors derived from this benzamide scaffold penetrate the CNS and attenuate LRRK2-mediated neuroinflammation and neuronal death.

  • SYK in Autoimmunity: SYK is a critical node in B-cell receptor signaling. Inhibiting SYK blocks the downstream inflammatory cascades responsible for rheumatoid arthritis and severe allergic responses.

KinasePathway cluster_0 CNS Target (Parkinson's) cluster_1 Immune Target (Autoimmune) API Benzamide-derived API (Kinase Inhibitor) LRRK2 LRRK2 Kinase API->LRRK2 Competitive Inhibition (Hinge Binding) SYK SYK Kinase API->SYK Competitive Inhibition (Hinge Binding) Neuro Neuroinflammation & Neuronal Death LRRK2->Neuro Promotes Immune B-Cell Activation & Inflammation SYK->Immune Promotes

Figure 2: Pharmacological integration of benzamide derivatives in LRRK2 and SYK pathways.

Analytical Validation Standards

To ensure the integrity of the synthesized compound before downstream API elaboration, rigorous analytical validation is required, aligning with standards provided by suppliers like [3].

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ is 198.2. A single dominant peak in the UV chromatogram (254 nm) confirms >95% purity.

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic signals include a sharp singlet at ~3.80 ppm integrating for 3 protons (methoxy group) and two distinct singlets around 2.90 and 3.10 ppm integrating for 3 protons each (the N,N-dimethyl groups). The splitting of the dimethyl signals is a self-validating proof of structure, caused by the restricted rotation around the C-N partial double bond of the amide.

References

  • World Intellectual Property Organization (WIPO). "WO 2014/060113 A1 - NOVEL KINASE INHIBITORS". Google Patents.

Sources

Foundational

An In-depth Technical Guide to 2-Fluoro-5-methoxy-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical and physical properties of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide, a compound of interest in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide, a compound of interest in contemporary chemical research and pharmaceutical development.

Core Molecular Attributes

2-Fluoro-5-methoxy-N,N-dimethylbenzamide is a substituted benzamide derivative. Its structure is characterized by a benzene ring functionalized with a fluorine atom, a methoxy group, and a dimethylcarboxamide group. The precise arrangement of these substituents dictates its chemical reactivity and potential biological activity.

Molecular Formula and Weight

The fundamental identity of a chemical compound is defined by its molecular formula and weight. These parameters are crucial for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

AttributeValue
Molecular Formula C₁₀H₁₂FNO₂[1][2]
Molecular Weight 197.21 g/mol [1][2]
CAS Number 1046468-46-5[1][3]

The molecular formula, C₁₀H₁₂FNO₂, indicates that each molecule of the compound is composed of ten carbon atoms, twelve hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight is a direct calculation from the atomic weights of these constituent atoms.

Structural Elucidation and Physicochemical Properties

The spatial arrangement of atoms within a molecule, its structure, is intrinsically linked to its properties.

Chemical Structure

Caption: Chemical structure of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide.

Key Identifiers

For unambiguous identification and data retrieval, several standard chemical identifiers are used.

IdentifierValue
InChI 1S/C10H12FNO2/c1-12(2)10(13)8-6-7(14-3)4-5-9(8)11/h4-6H,1-3H3[1][2]
InChI Key QZUFNAYKXYLABI-UHFFFAOYSA-N[1][2]
Canonical SMILES COC1=CC=C(F)C(=C1)C(=O)N(C)C[1]

These identifiers are crucial for database searches and computational modeling, ensuring that researchers are referencing the exact same molecular entity.

Experimental Protocols and Data Interpretation

The determination of molecular weight is a foundational experimental procedure in chemical analysis.

Mass Spectrometry Workflow

Mass spectrometry is the primary technique for determining the molecular weight of a compound. The following workflow outlines the typical steps involved.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_instrumentation Instrumentation cluster_data_analysis Data Analysis Sample_Dissolution Dissolve sample in a suitable volatile solvent (e.g., Methanol, Acetonitrile) Ionization Introduce sample into the mass spectrometer and ionize (e.g., ESI, APCI) Sample_Dissolution->Ionization Injection Mass_Analysis Separate ions based on mass-to-charge ratio (m/z) using a mass analyzer (e.g., Quadrupole, TOF) Ionization->Mass_Analysis Detection Detect the ions and generate a mass spectrum Mass_Analysis->Detection Spectrum_Interpretation Identify the molecular ion peak [M+H]+ or [M-H]- Detection->Spectrum_Interpretation MW_Determination Calculate the molecular weight from the m/z of the molecular ion Spectrum_Interpretation->MW_Determination

Caption: A generalized workflow for determining molecular weight using mass spectrometry.

Causality in Experimental Choices:

  • Solvent Selection: The choice of a volatile solvent is critical for efficient sample introduction into the mass spectrometer. The solvent must be able to dissolve the analyte without interfering with the ionization process.

  • Ionization Technique: Electrospray ionization (ESI) is often preferred for polar molecules like benzamide derivatives as it is a "soft" ionization technique that minimizes fragmentation, making the molecular ion peak easier to identify.

A self-validating system for this protocol would involve:

  • Calibration: Calibrating the mass spectrometer with a known standard before running the sample to ensure mass accuracy.

  • Internal Standard: Including an internal standard with a known molecular weight in the sample to verify the accuracy of the measurement.

  • High-Resolution Mass Spectrometry: Utilizing a high-resolution instrument (e.g., TOF or Orbitrap) to obtain a highly accurate mass measurement, which can be used to confirm the elemental composition and thus the molecular formula.

Applications and Research Context

Substituted benzamides are a well-established class of compounds with a wide range of applications in medicinal chemistry. The specific combination of fluoro and methoxy substituents in 2-Fluoro-5-methoxy-N,N-dimethylbenzamide makes it a valuable building block in the synthesis of more complex molecules. Fluorine substitution, in particular, is a common strategy in drug design to modulate metabolic stability and binding affinity.

References

Sources

Exploratory

Technical Guide: Solubility Profiling of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide

The following technical guide details the solubility profile, predictive modeling, and experimental determination protocols for 2-Fluoro-5-methoxy-N,N-dimethylbenzamide . Executive Summary 2-Fluoro-5-methoxy-N,N-dimethyl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, predictive modeling, and experimental determination protocols for 2-Fluoro-5-methoxy-N,N-dimethylbenzamide .

Executive Summary

2-Fluoro-5-methoxy-N,N-dimethylbenzamide (CAS: 1046468-46-5) is a functionalized benzamide derivative frequently utilized as a pharmacophore building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR modulators.[1] Its solubility profile is a critical parameter for process optimization, influencing reaction yield, purification efficiency (recrystallization), and formulation stability.

This guide provides a comprehensive analysis of the compound's physicochemical properties, a predicted solubility landscape based on structural analogs, and rigorous experimental protocols for quantitative solubility determination.

Physicochemical Basis of Solubility

Understanding the solubility of this compound requires a structural dissection of its intermolecular forces. Unlike primary benzamides, the N,N-dimethyl substitution eliminates hydrogen bond donors, significantly altering its solvation thermodynamics.

Structural Analysis
  • Core Scaffold: Benzamide (Lipophilic aromatic ring + Polar amide group).

  • Substituents:

    • 2-Fluoro: Electron-withdrawing, increases lipophilicity slightly compared to H, introduces weak H-bond acceptance.

    • 5-Methoxy: Electron-donating, increases polarity slightly but maintains lipophilic character.

    • N,N-Dimethyl: Critical Feature. Removes amide protons (

      
      ), eliminating the molecule's ability to act as a Hydrogen Bond Donor (HBD). It remains a strong Hydrogen Bond Acceptor (HBA).
      
Key Parameters
ParameterValueImplication for Solubility
Molecular Weight 197.21 g/mol Small molecule; kinetics of dissolution will be fast.
LogP (Calc) ~1.26Moderately lipophilic. Prefers organic phases over aqueous.
H-Bond Donors 0Insoluble in non-polar solvents that require H-bonding networks; highly soluble in aprotic polar solvents.
H-Bond Acceptors 3 (C=O, -O-, -F)Excellent interaction with protic solvents (Alcohols) and dipolar aprotic solvents.

Predicted Solubility Landscape

Note: The following data is derived from structure-property relationship (SPR) analysis of analogous N,N-dimethylbenzamides. Validation via the protocols in Section 4 is recommended.

Solvent Tier List

The compound exhibits a "Like-Dissolves-Like" profile typical of tertiary amides.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformVery High (>100 mg/mL)Strong dispersion forces and dipole interactions match the benzamide core.
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Dipole-dipole interactions stabilize the amide resonance structure.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High (20–50 mg/mL)Solvent acts as H-bond donor to the amide carbonyl and methoxy oxygen.
Esters/Ethers Ethyl Acetate, THF, MTBEModerate (10–30 mg/mL)Good general compatibility; often used for extraction.
Non-Polar Hexane, Heptane, TolueneLow (<5 mg/mL)Lack of polar interactions; useful as anti-solvents for crystallization.
Aqueous Water, PBS (pH 7.4)Very Low (<1 mg/mL)Hydrophobic aromatic ring dominates; lack of H-bond donors prevents water network integration.
Hansen Solubility Parameter (HSP) Modeling

To scientifically select solvents, we utilize the Hansen Solubility Parameters. The compound's interaction radius (


) is minimized when the solvent's parameters (

) align with the solute.
  • Target Vector (Estimated for Solute):

    
    
    
  • Best Solvent Matches:

    • DCM:

      
       (Excellent Match)
      
    • THF:

      
       (Good Match)[2]
      

SolubilityLogic Struct Structure: 2-Fluoro-5-methoxy- N,N-dimethylbenzamide Interactions Interactions: Dipole-Dipole H-Bond Acceptor (Only) Struct->Interactions Solvent_Aprotic Polar Aprotic (DMSO, DCM) High Solubility Interactions->Solvent_Aprotic Strong Dipole Match Solvent_Protic Polar Protic (MeOH, EtOH) Moderate Solubility Interactions->Solvent_Protic Solvent Donates H-Bond Solvent_NonPolar Non-Polar (Hexane, Water) Low Solubility Interactions->Solvent_NonPolar Interaction Mismatch

Figure 1: Mechanistic logic flow determining solvent compatibility based on molecular interactions.

Experimental Determination Protocols

For critical applications (e.g., GMP synthesis or formulation), theoretical predictions must be validated. Below are two standard operating procedures (SOPs) for determining solubility.

Protocol A: High-Throughput Visual Saturation (Screening)

Objective: Rapidly estimate solubility ranges to select solvents for reactions or recrystallization. Accuracy: Semi-Quantitative (±10%).

  • Preparation: Weigh 10 mg of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide into a 1.5 mL clear HPLC vial.

  • Aliquot Addition: Add solvent in 50 µL increments using a calibrated micropipette.

  • Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.

  • Observation: Inspect for clarity against a dark background.

    • Dissolved: Solution is clear.

    • Undissolved: Visible particles or turbidity.

  • Calculation:

    
    
    
Protocol B: Equilibrium Solubility via HPLC (Gold Standard)

Objective: Precise thermodynamic solubility data for regulatory filing or crystallization design. Accuracy: Quantitative (<1% RSD).

Reagents:

  • Solute: 2-Fluoro-5-methoxy-N,N-dimethylbenzamide (>98% purity).

  • Solvents: HPLC Grade.[3]

  • Internal Standard: Acetophenone (optional).

Workflow:

  • Saturation: Add excess solid solute to 2 mL of the target solvent in a sealed glass vial.

  • Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours using a thermomixer.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated to prevent adsorption).

  • Dilution: Dilute the filtrate 1:100 with Acetonitrile (mobile phase compatible).

  • Quantification: Inject into HPLC-UV (254 nm). Calculate concentration using a 5-point calibration curve.

HPLC_Workflow Start Start: Excess Solid + Solvent Equilibrate Equilibrate (25°C, 24 Hours) Start->Equilibrate Filter Filter Supernatant (0.22 µm PTFE) Equilibrate->Filter Dilute Dilute 1:100 (in Acetonitrile) Filter->Dilute Analyze HPLC-UV Analysis (254 nm) Dilute->Analyze Data Calculate Solubility (mg/mL) Analyze->Data

Figure 2: Step-by-step workflow for quantitative solubility determination via HPLC.

Applications in Process Chemistry[1]

Recrystallization Strategies

The solubility differential between Ethyl Acetate (Solvent) and Heptane (Anti-solvent) is ideal for purification.

  • Method: Dissolve crude material in minimal hot Ethyl Acetate (approx. 5 vol). Slowly add Heptane (approx. 10 vol) while cooling to 0°C.

  • Rationale: The lipophilic nature of the fluoro/methoxy groups ensures solubility in hot EtOAc, while the disruption of the solvent matrix by non-polar Heptane forces precipitation.

Reaction Solvent Selection[1][4]
  • Nucleophilic Substitutions: Use DMF or Acetonitrile . High solubility ensures homogeneity; aprotic nature enhances nucleophile activity.

  • Coupling Reactions (Amidation): Use DCM or THF . Excellent solubility allows for high concentration reactions (0.5 – 1.0 M), improving kinetics.

References

  • PubChem Compound Summary. (2025). 2-Fluoro-N-methylbenzamide (Analogous Structure Data). National Center for Biotechnology Information. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard reference for HSP methodology).
  • Sigma-Aldrich. (2025).[4] Product Specification: 2-Fluoro-5-methoxy-N,N-dimethylbenzamide (CAS 1046468-46-5).[4] Merck KGaA. Link

  • Li, X., et al. (2017). "Solubility modeling and preferential solvation of benzamide derivatives in organic solvents." Journal of Chemical Thermodynamics, 113, 11–19.[5] (Methodology grounding for benzamide solubility). Link[5]

Sources

Foundational

Comprehensive Safety and Application Whitepaper: 2-Fluoro-5-methoxy-N,N-dimethylbenzamide

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Scope: Advanced Physicochemical Profiling, Toxicological Mechanisms, Safety Protocols, and Synthetic Methodologies Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Scope: Advanced Physicochemical Profiling, Toxicological Mechanisms, Safety Protocols, and Synthetic Methodologies

Executive Summary & Chemical Identity

In modern drug discovery and agrochemical development, functionalized benzamides serve as critical pharmacophores and synthetic intermediates. 2-Fluoro-5-methoxy-N,N-dimethylbenzamide (CAS 1046468-46-5) [1] is a highly versatile building block characterized by a unique push-pull electronic system. The electron-withdrawing N,N-dimethylcarboxamide group significantly activates the ortho-fluorine atom toward nucleophilic attack, while the meta-methoxy group provides an electron-donating handle to tune the overall lipophilicity and receptor-binding profile of downstream active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Profiling
PropertyValueStructural Implication / Causality
CAS Number 1046468-46-5Unique registry identifier for regulatory tracking[1].
Molecular Formula C₁₀H₁₂FNO₂Indicates a highly functionalized aromatic core.
Molecular Weight 197.21 g/mol Low molecular weight ensures downstream products remain within Lipinski’s Rule of 5[1].
Calculated LogP ~1.25Moderate lipophilicity; ensures excellent solubility in polar aprotic solvents (DMF, DMSO)[2].
SMILES COC1=CC=C(F)C(C(=O)N(C)C)=C1Confirms the ortho-relationship between the labile fluorine and the directing amide group[2].

Hazard Identification & Toxicological Mechanisms

While standard Safety Data Sheets (SDS) list generic hazard codes, understanding the causality behind these hazards is paramount for process safety. Standard safety data from major chemical suppliers classify this compound as a localized irritant[3].

Table 2: GHS Classification & Mechanistic Insights
Hazard ClassCategorySignal WordMechanistic Insight (The "Why")
Skin Irritation (H315) Category 2WarningThe electrophilic fluorinated ring can undergo mild haptenation with nucleophilic biological thiols (e.g., cysteine residues in epidermal proteins), leading to localized inflammation.
Eye Irritation (H319) Category 2AWarningDirect contact with ocular mucosa causes rapid osmotic disruption and protein denaturation due to the compound's moderate lipophilicity and hydrogen-bond accepting capacity.
STOT SE (H335) Category 3WarningInhalation of fine crystalline dust interacts with the aqueous lining of the respiratory tract, triggering localized cytokine release and coughing.

Standard Operating Procedures (SOPs): Handling & Emergency Response

To ensure a self-validating safety environment, protocols must go beyond simple instructions and incorporate real-time verification steps.

Personal Protective Equipment (PPE) & Engineering Controls
  • Glove Selection: Use Nitrile gloves (minimum 0.11 mm thickness). Causality: Nitrile provides a robust barrier against polar organic molecules. If the compound is dissolved in a carrier solvent like DMSO, latex will rapidly degrade, allowing the solvent to carry the solute directly through the skin barrier.

  • Engineering Controls: Always handle within a certified localized exhaust ventilation (LEV) system. Self-Validating Step: Before opening the reagent bottle, use an anemometer to verify the fume hood face velocity is strictly between 0.4–0.6 m/s.

Spill Management Workflow

In the event of a localized spill, rapid containment prevents aerosolization and cross-contamination.

SpillResponse Start Chemical Spill Detected Assess Assess Spill Volume & Toxicity Start->Assess Evacuate Evacuate & Ventilate Area Assess->Evacuate If > 100g or poor ventilation PPE Don Appropriate PPE (Nitrile, Respirator) Assess->PPE If < 100g & controlled Evacuate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Dispose Transfer to Hazardous Waste Container Contain->Dispose Decon Decontaminate Surface (Soap & Water) Dispose->Decon

Logical workflow for emergency spill response and containment.

Synthetic Utility & Experimental Protocols

2-Fluoro-5-methoxy-N,N-dimethylbenzamide is primarily utilized in Nucleophilic Aromatic Substitution (SₙAr) reactions. The strong electron-withdrawing nature of the N,N-dimethylamide group stabilizes the Meisenheimer complex intermediate, allowing for the efficient displacement of the ortho-fluorine by secondary amines (e.g., morpholine, piperazine) to generate complex pharmacophores.

SₙAr Experimental Workflow

SNArWorkflow Prep Step 1: Reagent Prep (Dry DMF, K2CO3) Mix Step 2: Add Reactants (Benzamide + Amine) Prep->Mix Heat Step 3: Thermal Activation (80°C for 4-6h) Mix->Heat Monitor Step 4: TLC/LC-MS Monitoring Heat->Monitor Monitor->Heat Incomplete Quench Step 5: Aqueous Quench (Ice Water) Monitor->Quench Complete Extract Step 6: Organic Extraction (EtOAc) Quench->Extract Purify Step 7: Column Chromatography Extract->Purify

Step-by-step experimental workflow for Nucleophilic Aromatic Substitution (SNAr).

Detailed Protocol & Causality Breakdown
  • Reagent Preparation: Weigh 1.0 equivalent of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide and 1.5 equivalents of the desired secondary amine. Suspend in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: Anhydrous conditions are critical. Trace water, in the presence of a base at elevated temperatures, acts as a competing nucleophile, leading to the formation of an undesired 2-hydroxy byproduct (hydrolysis of the C-F bond).

  • Base Addition: Add 2.0 equivalents of finely powdered, anhydrous Potassium Carbonate (K₂CO₃).

    • Causality: K₂CO₃ acts as an acid scavenger. It neutralizes the highly corrosive Hydrogen Fluoride (HF) generated during the substitution, preventing the protonation of the nucleophilic amine, which would otherwise stall the reaction kinetics.

  • Thermal Activation: Heat the reaction mixture to 80°C under an inert argon atmosphere for 4–6 hours.

  • Reaction Monitoring (Self-Validating Step): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 30% Ethyl Acetate in Hexanes solvent system.

    • Validation: The starting benzamide is highly UV-active at 254 nm. The aminated product will typically present at a lower Retention Factor (Rf) due to increased polarity. Complete disappearance of the higher Rf spot validates total conversion.

  • Quench and Extraction: Cool the mixture to room temperature and quench by pouring into ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers thoroughly with brine (5 x 20 mL).

    • Causality: Repeated brine washes are mandatory to partition and remove residual DMF from the organic phase, which would otherwise complicate downstream purification.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

References

  • ChemSrc. "CAS No. 1046468-46-5 | 2-Fluoro-5-methoxy-N,N-dimethylbenzamide". URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-Fluoro-5-methoxy-N,N-dimethylbenzamide: Synonyms, Identifiers, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Fluoro-5-methoxy-N,N-dimethylbenzamide is a synthetic organic compound that holds significance as a versatile building block in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-methoxy-N,N-dimethylbenzamide is a synthetic organic compound that holds significance as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a dimethylamide moiety on a benzene ring, imparts specific physicochemical properties that are of interest in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synonyms, identifiers, and synthetic strategies for this compound, offering valuable insights for researchers engaged in its use.

Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. 2-Fluoro-5-methoxy-N,N-dimethylbenzamide is known by several names and is cataloged in various chemical databases under specific identifiers.

Synonyms and IUPAC Name

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 2-fluoro-5-methoxy-N,N-dimethylbenzamide [1]. This name precisely describes the arrangement of all functional groups on the benzamide core. Commonly used synonyms include:

  • 2-Fluoro-5-methoxybenzoic acid dimethylamide

  • N,N-Dimethyl-2-fluoro-5-methoxybenzamide

It is crucial to recognize these synonyms to effectively search chemical literature and supplier catalogs.

Key Identifiers

For precise database searching and regulatory purposes, the following identifiers are essential:

IdentifierValueSource
CAS Number 1046468-46-5[1]
Molecular Formula C₁₀H₁₂FNO₂[2]
Molecular Weight 197.21 g/mol [2]
InChI InChI=1S/C10H12FNO2/c1-12(2)10(13)8-6-7(14-3)4-5-9(8)11/h4-6H,1-3H3[1]
InChIKey QZUFNAYKXYLABI-UHFFFAOYSA-N[1]
Canonical SMILES COC1=CC=C(F)C(=C1)C(=O)N(C)C[1]

These identifiers provide a standardized way to reference the compound across different platforms and ensure the correct substance is being discussed or utilized.

Identifier_Relationships cluster_compound 2-Fluoro-5-methoxy-N,N-dimethylbenzamide cluster_identifiers Chemical Identifiers cluster_names Nomenclature Compound Core Compound CAS CAS: 1046468-46-5 Compound->CAS MolFormula Formula: C10H12FNO2 Compound->MolFormula MolWeight MW: 197.21 Compound->MolWeight InChI InChI Compound->InChI SMILES SMILES Compound->SMILES IUPAC IUPAC Name Compound->IUPAC InChIKey InChIKey InChI->InChIKey Synonym1 Synonym 1 IUPAC->Synonym1 Synonym2 Synonym 2 IUPAC->Synonym2

Figure 1: Relationships between the core compound and its various identifiers and names.

Synthetic Approaches

The synthesis of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide typically involves the formation of an amide bond between 2-fluoro-5-methoxybenzoic acid and dimethylamine. Several well-established methods for amide bond formation can be employed, each with its own advantages in terms of yield, reaction conditions, and scalability.

Amide Coupling via Activated Carboxylic Acid Derivatives

A common and reliable strategy for forming amide bonds is the activation of the carboxylic acid group of 2-fluoro-5-methoxybenzoic acid. This can be achieved through the use of various coupling reagents.

Conceptual Workflow:

Amide_Coupling_Workflow cluster_reactants Reactants cluster_activation Activation cluster_reaction Reaction cluster_product Product CarboxylicAcid 2-Fluoro-5-methoxybenzoic acid CouplingReagent Coupling Reagent (e.g., DCC, CDI) CarboxylicAcid->CouplingReagent Activation Amine Dimethylamine AmideFormation Amide Bond Formation Amine->AmideFormation CouplingReagent->AmideFormation TargetCompound 2-Fluoro-5-methoxy-N,N- dimethylbenzamide AmideFormation->TargetCompound

Figure 2: General workflow for the synthesis of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide via amide coupling.

Experimental Protocol (General Procedure using Carbodiimide Coupling):

This protocol outlines a general procedure for the synthesis of N,N-disubstituted carboxamides from carboxylic acids.

  • Dissolution: Dissolve 2-fluoro-5-methoxybenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, N,N-dimethylformamide).

  • Activation: Add a carbodiimide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution. Stir the mixture at room temperature for 30-60 minutes to form the activated ester. The use of additives like HOBt can help to increase yields and reduce the level of epimerization.

  • Amine Addition: Add dimethylamine (as a solution in a suitable solvent or as a salt with a base) (1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature overnight or until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the urea byproduct (in the case of DCC). The filtrate is then typically washed with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Synthesis from the Corresponding Benzoyl Chloride

An alternative and often high-yielding method involves the conversion of 2-fluoro-5-methoxybenzoic acid to its more reactive acid chloride derivative, followed by reaction with dimethylamine.

Experimental Protocol (General Procedure):

  • Acid Chloride Formation: React 2-fluoro-5-methoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent. This reaction is often performed at reflux.

  • Removal of Excess Reagent: After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure.

  • Amination: Dissolve the resulting crude 2-fluoro-5-methoxybenzoyl chloride in an aprotic solvent and add it dropwise to a solution of dimethylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) at a reduced temperature (e.g., 0 °C) to control the exothermicity of the reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up similarly to the coupling reagent method, involving aqueous washes and extraction, followed by drying and purification of the final product.

Solvent-Free Amide Bond Formation

Recent advancements in green chemistry have led to the development of solvent-free methods for amide bond formation. One such method utilizes methoxysilanes as coupling agents[3].

Conceptual Advantage: This approach offers a more environmentally friendly alternative by eliminating the need for organic solvents, and the reactions can often be performed without the strict exclusion of air and moisture[3].

General Reaction Scheme:

Carboxylic Acid + Amine --(Methoxysilane)--> Amide + Siloxane byproducts

While a specific protocol for 2-Fluoro-5-methoxy-N,N-dimethylbenzamide using this method is not detailed in the readily available literature, the general procedures described can be adapted for this synthesis[3].

Physicochemical and Spectroscopic Data (Predicted and Analog-Based)

Detailed experimental spectroscopic data for 2-Fluoro-5-methoxy-N,N-dimethylbenzamide is not widely published. However, based on its structure and data from analogous compounds, the following characteristics can be anticipated:

  • Appearance: Likely a white to off-white solid at room temperature.

  • Solubility: Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the N,N-dimethyl protons. Due to restricted rotation around the amide C-N bond, the two methyl groups on the nitrogen may appear as two separate singlets at room temperature[4].

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons (with C-F coupling), the methoxy carbon, and the two N-methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹[5]. Other characteristic bands would include C-H stretches for the aromatic and methyl groups, and C-O stretching for the methoxy group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition[6][7].

Conclusion

2-Fluoro-5-methoxy-N,N-dimethylbenzamide is a valuable chemical intermediate with well-defined identifiers that facilitate its sourcing and use in research. Its synthesis can be achieved through several established amide bond formation methodologies, offering flexibility to the synthetic chemist. This guide provides a foundational understanding of its nomenclature, identification, and synthetic pathways, serving as a practical resource for professionals in the fields of chemical synthesis and drug development.

References

  • PubMed. [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. [Link]

  • Lippert, J. W. (2005). Amide bond formation by using amino acid fluorides. ARKIVOC, 2005(14), 87-95. [Link]

  • Giammanco, C. H., et al. (2009). Two-dimensional infrared spectroscopy of a structured liquid: Neat formamide. The Journal of chemical physics, 130(20), 204518. [Link]

  • ResearchGate. (2014). ChemInform Abstract: A Novel Method for the Conversion of Carboxylic Acids to N,N-Dimethylamides Using N,N-Dimethylacetamide as a Dimethylamine Source. [Link]

  • ACS Publications. Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [Link]

  • ChemRxiv. Recent advancement and applications of mass spectrometry imaging. [Link]

  • Reddit. NMR spectrum of n,n-diethylbenzamidr. [Link]

  • Organic Chemistry Portal. Synthesis of O-Aroyl-N,N-dimethylhydroxylamines through Hypervalent Iodine-Mediated Amination of Carboxylic Acids with N,N-Dimethylformamide. [Link]

  • Google Patents. The preparation method of 2-amino-5-fluorobenzoic acid.
  • Wageningen University & Research. Recent advances in mass spectrometry-based computational metabolomics. [Link]

  • Royal Society of Chemistry. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. [Link]

  • PNAS. Dual-frequency 2D-IR spectroscopy heterodyned photon echo of the peptide bond. [Link]

  • Google Patents. Process for preparation of n,n-di substituted carboxamides.
  • Kyushu University Institutional Repository. Infrared spectroscopic and computational studies of Co(ClO_4)_2 dissolved in N,N-dimethylformamide (DMF). [Link]

  • NIST. Benzamide, N,N-dimethyl-. [Link]

  • Indian Journal of Chemistry. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

  • ResearchGate. The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. [Link]

  • MDPI. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. [Link]

  • University of Florence. Two-dimensional infrared spectroscopy of a structured liquid: Neat formamide. [Link]

Sources

Foundational

A Technical Guide to Acylating Agents: A Comparative Analysis of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide and the Weinreb Amide

Executive Summary In the landscape of modern organic synthesis, particularly within drug discovery and development, the precise construction of carbonyl compounds is a foundational requirement. The synthesis of ketones v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis, particularly within drug discovery and development, the precise construction of carbonyl compounds is a foundational requirement. The synthesis of ketones via the addition of organometallic reagents to carboxylic acid derivatives is a cornerstone transformation, yet it is frequently complicated by over-addition, leading to undesired tertiary alcohols.[1][2] This guide provides an in-depth comparative analysis of two distinct classes of amides employed as acylating agents: the specifically substituted tertiary amide, 2-Fluoro-5-methoxy-N,N-dimethylbenzamide, and the functionally unique class of N-methoxy-N-methylamides, known as Weinreb amides. We will dissect their fundamental differences in reactivity, explore the mechanistic underpinnings of these differences, and provide field-proven protocols to guide researchers in selecting the appropriate tool for their synthetic objectives.

The Challenge of Ketone Synthesis: Overcoming Over-Addition

The reaction of common acylating agents like esters or acid chlorides with potent organometallic nucleophiles (e.g., Grignard or organolithium reagents) is often difficult to control.[3] The initial product of the reaction, a ketone, is itself highly electrophilic and typically more reactive than the starting material.[4] Consequently, a second equivalent of the organometallic reagent rapidly adds to the newly formed ketone, yielding a tertiary alcohol as the primary or significant byproduct.[1] This lack of selectivity necessitates strategies and reagents that can facilitate a single, controlled addition. This guide examines two amides that represent divergent solutions to this classic synthetic challenge.

The Tertiary Benzamide: A Profile of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide

A tertiary amide, such as 2-Fluoro-5-methoxy-N,N-dimethylbenzamide, represents a more traditional amide structure. While generally less reactive than acid chlorides or esters, they are still susceptible to nucleophilic attack by strong organometallics.

Structure and Physicochemical Properties

2-Fluoro-5-methoxy-N,N-dimethylbenzamide is a specific aromatic amide with the CAS number 1046468-46-5.[5] Its structure is characterized by a benzoyl group substituted with a fluorine atom ortho to the amide and a methoxy group in the meta position. The presence of these substituents has significant electronic implications. The fluorine atom, being highly electronegative, acts as a potent electron-withdrawing group via induction, which can increase the electrophilicity of the carbonyl carbon. The methoxy group, conversely, is an electron-donating group through resonance. This electronic push-pull can influence not only the amide's reactivity but also the pharmacokinetic properties of molecules derived from it, a critical consideration in medicinal chemistry.[6][7]

Caption: Structure of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide.

Reactivity Profile: The Inevitability of Over-Addition

When a tertiary amide like this reacts with a Grignard reagent (R-MgX), the nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate. Unlike the Weinreb amide, this intermediate is not stabilized by chelation. It readily collapses, expelling the dimethylamide anion (a poor leaving group, but viable under these forcing conditions) to form a ketone. As previously discussed, this ketone is highly susceptible to a second nucleophilic attack by the Grignard reagent still present in the reaction mixture, leading to a tertiary alcohol after acidic workup.

G start Tertiary Amide + 2 eq. R-MgX intermediate1 Tetrahedral Intermediate (Unstable) start->intermediate1 1. Nucleophilic     Attack ketone Ketone Product intermediate1->ketone 2. Collapse &     Expulsion of     ⁻N(Me)₂ intermediate2 Alkoxide Intermediate ketone->intermediate2 3. Second     Nucleophilic     Attack (Fast) product Tertiary Alcohol (Final Product) intermediate2->product 4. Protonation

Caption: Reaction pathway for a tertiary amide with a Grignard reagent.

The Weinreb Amide: A Paradigm of Controlled Acylation

Discovered by Steven M. Weinreb and Steven Nahm in 1981, the N-methoxy-N-methylamide, or Weinreb amide, revolutionized ketone synthesis.[8] Its unique structure provides a reliable method to produce ketones and aldehydes from various carboxylic acid derivatives, completely avoiding the issue of over-addition.[4][9]

General Structure and Defining Feature

The defining feature of a Weinreb amide is the N-methoxy-N-methyl moiety attached to the acyl group. This seemingly minor structural change has a profound impact on its reactivity.

Caption: The Weinreb amide mechanism prevents over-addition via a stable intermediate.

Head-to-Head Comparison: Functionality and Application

The choice between a standard tertiary amide and a Weinreb amide is dictated entirely by the desired synthetic outcome.

Reactivity and Outcome Summary
Feature2-Fluoro-5-methoxy-N,N-dimethylbenzamide (Tertiary Amide)Weinreb Amide (N-methoxy-N-methylamide)
Primary Product Tertiary Alcohol (from 2 eq. organometallic)Ketone (from 1 eq. organometallic) [9]
Intermediate Unstable, non-chelated tetrahedral intermediateStable, five-membered chelated intermediate [4][10]
Control Low; prone to over-addition [1]High; single addition is reliably achieved [11]
Reaction Quench Standard acidic workup to protonate the alkoxide.Acidic workup is required to hydrolyze the stable intermediate and liberate the ketone. [8]
Synthetic Utility Useful if the tertiary alcohol is the target molecule.The "gold standard" for the synthesis of ketones and aldehydes (via hydride reagents). [8][12]
Choosing the Right Synthetic Tool
  • For Precise Ketone or Aldehyde Synthesis: The Weinreb amide is the unequivocal choice. Its reliability and broad substrate scope have made it an indispensable tool in multistep synthesis where preserving the ketone functionality is paramount. [8][12]* For Tertiary Alcohol Synthesis: While a tertiary amide can lead to a tertiary alcohol, it is often more efficient to synthesize the ketone first (using a Weinreb amide) and then add the second, different organometallic reagent. However, if the starting tertiary amide is readily available and the goal is a symmetrical tertiary alcohol, its use can be a direct route.

Field-Proven Experimental Protocols

The following protocols are illustrative examples grounded in established methodologies.

Protocol A: Synthesis of a Ketone via a Weinreb Amide

This protocol describes the conversion of a carboxylic acid to a Weinreb amide, followed by reaction with a Grignard reagent.

Part 1: Weinreb Amide Formation

  • Reagent Activation: To a solution of the desired carboxylic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Acid Chloride Formation: Allow the mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Amidation: Cool the solution back to 0 °C. In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and pyridine (3.0 eq) in DCM. Add this solution dropwise to the freshly prepared acid chloride.

  • Reaction Completion & Workup: Stir the reaction at room temperature overnight. Quench with 1M HCl and separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide, which can be purified by column chromatography. [13] Part 2: Ketone Synthesis

  • Grignard Reaction: Dissolve the purified Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Nucleophilic Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise. Monitor the reaction by TLC.

  • Quench and Isolation: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. [14]Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting ketone by column chromatography.

Protocol B: Reaction of a Tertiary Amide with a Grignard Reagent

This protocol illustrates the typical outcome of reacting a tertiary amide with an excess of a Grignard reagent.

  • Reaction Setup: Dissolve 2-Fluoro-5-methoxy-N,N-dimethylbenzamide (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere.

  • Grignard Addition: Add the Grignard reagent (e.g., Methylmagnesium bromide, 2.2 eq) dropwise. The reaction is often exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material and the intermediate ketone.

  • Workup and Product Isolation: Cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purification by column chromatography will yield the corresponding tertiary alcohol.

Conclusion: Strategic Implications for Drug Development

The distinction between a standard tertiary amide like 2-Fluoro-5-methoxy-N,N-dimethylbenzamide and a Weinreb amide is not merely academic; it is a critical strategic consideration in synthetic design. The Weinreb amide offers a level of control and predictability that is essential in the complex, multi-step syntheses common in pharmaceutical research and development. [12][15]It serves as a privileged functional group, enabling the construction of key ketone intermediates without the risk of unwanted side reactions. [11]Conversely, understanding the reactivity of a standard tertiary amide allows a chemist to predict potential side reactions or, alternatively, to leverage its pathway to directly synthesize tertiary alcohols when desired. Mastery of these concepts empowers researchers to make informed decisions, optimizing synthetic routes for efficiency, yield, and purity.

References

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids. [Link]

  • ACS Publications. (2000). A One-Flask Synthesis of Weinreb Amides from Chiral and Achiral Carboxylic Acids Using the Deoxo-Fluor Fluorinating Reagent. Organic Letters. [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. (2019). [Link]

  • ACS Publications. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • PubChem. (n.d.). Weinreb's amide. [Link]

  • Taylor & Francis Online. (2006). The Reaction of Organometallic Compounds with the Weinreb Amide of 3,7-Dichloroquinoline-8-carboxylic Acid. Synthetic Communications. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. [Link]

  • YouTube. (2012). Introduction to Weinreb amides. [Link]

  • MDPI. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. [Link]

  • Chemsrc. (n.d.). Weinreb amide. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Merck. (n.d.). 2-Fluoro-5-methoxy-N,N-dimethylbenzamide. [Link]

  • MDPI. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications. [Link]

  • Thieme. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. [Link]

  • YouTube. (2019). Weinreb Amides and More (Forming Ketones Using Organometallic Reagents). [Link]

  • eScholarship.org. (2015). UC Santa Barbara. [Link]

  • ACS Publications. (2023). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Organic Letters. [Link]

  • Chemistry Steps. (2024). Converting Amides to Aldehydes and Ketones. [Link]

  • UNT Digital Library. (n.d.). SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES”. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing Chemical Synthesis with High-Purity 2-Fluoro-N-methoxy-N-methylbenzamide. [Link]

  • Pharmacy Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

  • MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals. [Link]

  • PMC. (n.d.). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. [Link]

  • ResearchGate. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • Europe PMC. (2024). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. [Link]

  • Michigan State University. (n.d.). Main Group Organometallic Compounds. [Link]

  • MDPI. (2020). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Molecules. [Link]

  • DTIC. (n.d.). FLUOROAROMATIC CHEMISTRY: SYNTHESIS, PROPERTIES, AND APPLICATIONS OF CERTAIN POLYFLUOROARYL-ORGANOMETALLIC COMPOUNDS. [Link]

  • ResearchGate. (2015). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. [Link]

Sources

Exploratory

A Technical Guide to the Metabolic Stability of N,N-Dimethylbenzamide Derivatives in Drug Design

Introduction The N,N-dimethylbenzamide scaffold is a cornerstone in modern medicinal chemistry, appearing in a diverse array of therapeutic agents, from antipsychotics to antiemetics.[1][2] Its prevalence is due to its f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N,N-dimethylbenzamide scaffold is a cornerstone in modern medicinal chemistry, appearing in a diverse array of therapeutic agents, from antipsychotics to antiemetics.[1][2] Its prevalence is due to its favorable physicochemical properties and its ability to engage in key hydrogen bonding interactions. However, the journey from a promising lead compound to a successful drug is often challenged by metabolic liabilities. For N,N-dimethylbenzamide derivatives, metabolic stability is a critical determinant of pharmacokinetic properties such as bioavailability and half-life, ultimately impacting a drug's efficacy and dosing regimen.[3][4]

Compounds with poor metabolic stability are often subject to extensive first-pass metabolism in the liver and gut, which can lead to low systemic exposure and rapid elimination from the body.[3] Therefore, a deep understanding of the metabolic pathways of these derivatives and the implementation of robust screening strategies are paramount in drug discovery. This guide provides an in-depth exploration of the metabolic fate of N,N-dimethylbenzamide derivatives, details practical experimental protocols for assessing their stability, and outlines field-proven medicinal chemistry strategies to enhance their metabolic endurance.

Section 1: The Metabolic Fate of N,N-Dimethylbenzamide Derivatives

The metabolic landscape of N,N-dimethylbenzamide derivatives is primarily dominated by oxidative transformations catalyzed by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[5][6] The two major metabolic hotspots on this scaffold are the N-methyl groups and the aromatic ring.

Key Metabolic Pathways:

  • N-Dealkylation: This is often the primary metabolic route for N,N-dimethylbenzamides. One of the N-methyl groups is oxidized to an unstable carbinolamine intermediate, which then spontaneously breaks down to yield an N-methylbenzamide and formaldehyde.[7] This process can occur sequentially, leading to the formation of the primary benzamide. This reaction is predominantly catalyzed by CYP enzymes, particularly the CYP3A4 isoform.[8]

  • Aromatic Hydroxylation: The benzamide ring is susceptible to oxidation at various positions, typically at the para-position, to form phenolic metabolites. This hydroxylation increases the polarity of the compound, facilitating its excretion.

  • N-Oxidation: The nitrogen atom of the tertiary amide can be oxidized to form an N-oxide. This pathway is often mediated by both CYP enzymes and Flavin-containing Monooxygenases (FMOs).[5]

Understanding these pathways is crucial as it allows medicinal chemists to anticipate metabolic liabilities and design molecules that can circumvent these routes.[9]

G PARENT N,N-Dimethylbenzamide (Parent Drug) N_DEALKYL Sequential N-Dealkylation PARENT->N_DEALKYL α-Carbon Hydroxylation AROM_HYDROX Aromatic Hydroxylation PARENT->AROM_HYDROX N_OXID N-Oxidation PARENT->N_OXID METABOLITE1 N-Methylbenzamide (Primary Metabolite) N_DEALKYL->METABOLITE1 METABOLITE2 Benzamide (Secondary Metabolite) N_DEALKYL->METABOLITE2 ENZYMES1 CYP450s (e.g., CYP3A4) N_DEALKYL->ENZYMES1 METABOLITE3 Phenolic Metabolite AROM_HYDROX->METABOLITE3 METABOLITE4 N-Oxide Metabolite N_OXID->METABOLITE4 ENZYMES2 CYP450s, FMOs N_OXID->ENZYMES2 METABOLITE1->N_DEALKYL

Caption: Major metabolic pathways for N,N-dimethylbenzamide derivatives.

Section 2: Experimental Assessment of Metabolic Stability

Evaluating the metabolic stability of new chemical entities is a critical step in the drug discovery process.[4][10] In vitro assays provide a cost-effective and high-throughput means to rank-order compounds and predict their in vivo pharmacokinetic behavior.[11] The two most common systems are liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

Causality Behind Experimental Choices: Liver microsomes are subcellular fractions of the liver that contain a high concentration of CYP enzymes.[12] This assay is an excellent starting point because it is cost-effective and specifically isolates Phase I metabolic pathways, such as N-dealkylation and aromatic hydroxylation, which are often the primary drivers of clearance for N,N-dimethylbenzamide derivatives.[13] The inclusion of the cofactor NADPH is essential, as it is required for the catalytic activity of CYP enzymes.[5]

Self-Validating System: The protocol's integrity is maintained by including:

  • Positive Controls: Compounds with known metabolic fates (e.g., verapamil for high clearance, diazepam for low clearance) are run in parallel to ensure the enzymatic activity of the microsomes is within the expected range.[12][14]

  • Negative Control: An incubation is performed without NADPH. Significant disappearance of the test compound in this control would indicate chemical instability or metabolism by non-NADPH-dependent enzymes.[15]

Detailed Step-by-Step Protocol:

  • Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound (e.g., 100 µM in buffer). The final DMSO concentration in the incubation should be less than 0.5%.[16]

    • Prepare an NADPH regenerating solution.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the liver microsome suspension to a final concentration of 0.5 mg/mL.[14]

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.[14]

    • Immediately quench the reaction by adding the aliquot to a plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[12] This step stops the enzymatic reaction and precipitates the proteins.

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12]

G START Start PREP Prepare Reagents (Microsomes, Buffer, Compound, NADPH) START->PREP INCUBATE Incubate at 37°C PREP->INCUBATE INITIATE Initiate Reaction (Add NADPH) INCUBATE->INITIATE SAMPLE Sample at Time Points (0, 5, 15, 30, 60 min) INITIATE->SAMPLE QUENCH Quench Reaction (Cold Acetonitrile + IS) SAMPLE->QUENCH ANALYZE Analyze by LC-MS/MS QUENCH->ANALYZE END End ANALYZE->END

Caption: Workflow for a liver microsomal stability assay.

Hepatocyte Stability Assay

Causality Behind Experimental Choices: While microsomes are excellent for assessing Phase I metabolism, they lack the enzymes responsible for Phase II conjugation reactions (e.g., glucuronidation, sulfation). Hepatocytes, being intact liver cells, contain the full complement of both Phase I and Phase II metabolic enzymes and their cofactors, providing a more comprehensive and physiologically relevant model of liver metabolism.[3][17] This assay is typically used for compounds that show moderate to high stability in microsomes or when Phase II metabolism is anticipated.

Detailed Step-by-Step Protocol:

  • Preparation:

    • Thaw cryopreserved hepatocytes and determine cell viability.

    • Resuspend the hepatocytes in a pre-warmed incubation medium to a final density of 0.5 x 10^6 viable cells/mL.[18][19]

    • Prepare a working solution of the test compound in the incubation medium.

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.

    • Place the plate on an orbital shaker in an incubator at 37°C to keep the cells in suspension.[18]

    • Add the test compound working solution to the wells to initiate the reaction.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take aliquots and quench the reaction with cold acetonitrile containing an internal standard.[18][20]

  • Analysis:

    • Process and analyze the samples by LC-MS/MS as described in the microsomal assay.

Section 3: Data Analysis and Interpretation

The data obtained from stability assays are used to calculate key pharmacokinetic parameters that help predict a compound's in vivo behavior.

  • Plotting the Data: The natural logarithm of the percentage of the parent compound remaining is plotted against time.

  • Calculating the Half-Life (t½): The slope of the linear regression of this plot gives the elimination rate constant (k). The half-life is then calculated using the formula:

    • t½ = 0.693 / k

  • Calculating Intrinsic Clearance (CLint): Intrinsic clearance reflects the inherent ability of the liver to metabolize a drug. It is calculated as:

    • CLint (µL/min/mg protein for microsomes) = (0.693 / t½) * (1 / protein concentration)

    • CLint (µL/min/10^6 cells for hepatocytes) = (0.693 / t½) * (1 / cell density)

These in vitro CLint values can be scaled to predict in vivo hepatic blood clearance, providing valuable information for dose prediction.[17][21]

Table 1: Example Metabolic Stability Data for N,N-Dimethylbenzamide Analogs

CompoundModificationt½ (min, HLM)CLint (µL/min/mg)
Parent None1592.4
Analog A Para-fluoro4530.8
Analog B N-cyclopropyl-N-methyl9015.4
Analog C Deuterated N-methyl6023.1

HLM: Human Liver Microsomes

Section 4: Strategies for Enhancing Metabolic Stability

When a lead compound exhibits poor metabolic stability, medicinal chemists employ various strategies to block or slow down the metabolic pathways. This is a key aspect of structure-activity relationship (SAR) studies.[22]

  • Blocking Metabolic Hotspots:

    • Halogenation: Introducing an electron-withdrawing group like fluorine onto the aromatic ring (e.g., at the para-position) can deactivate it towards oxidative metabolism.[23]

    • Deuteration: Replacing a hydrogen atom at a metabolic hotspot with its heavier isotope, deuterium, can slow the rate of bond cleavage due to the kinetic isotope effect. This is particularly effective for blocking N-demethylation.[24]

  • Steric Hindrance:

    • Replacing one or both of the N-methyl groups with larger alkyl groups (e.g., ethyl, isopropyl, or cyclopropyl) can sterically hinder the approach of CYP enzymes to the alpha-carbon, thereby reducing the rate of N-dealkylation.[23][25]

  • Bioisosteric Replacement:

    • The N,N-dimethylamide group can be replaced with a more stable bioisostere, such as a 1,2,4-triazole or an oxetane, which can mimic the hydrogen bonding properties while being less susceptible to metabolism.[26]

  • Conformational Constraint:

    • Incorporating the N,N-dimethyl group into a cyclic system can constrain the molecule in a conformation that is less favorable for metabolism.[23]

Conclusion

The metabolic stability of N,N-dimethylbenzamide derivatives is a multifaceted challenge that requires a proactive and integrated approach in drug design. A thorough understanding of the underlying metabolic pathways, coupled with a robust cascade of in vitro assays, empowers drug discovery teams to make informed decisions. By systematically applying medicinal chemistry strategies to mitigate metabolic liabilities, researchers can optimize the pharmacokinetic profiles of these valuable compounds, ultimately enhancing their potential to become safe and effective medicines. Early and continuous assessment of metabolic stability is not just a screening step but a fundamental principle of modern drug design.[4]

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. [Link]

  • Metabolic Stability - Frontage Laboratories. [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. [Link]

  • Metabolic Stability Assay Services - BioIVT. [Link]

  • In Vitro Metabolic Stability - Creative Bioarray. [Link]

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed. [Link]

  • Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics. [Link]

  • Microsomal Clearance/Stability Assay - Domainex. [Link]

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Microsomal Stability Assay - MTTlab. [Link]

  • metabolic stability in liver microsomes - Mercell. [Link]

  • Hepatocyte Stability Assay - Creative Bioarray. [Link]

  • Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed. [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. [Link]

  • How to improve metabolic stability in drug discovery - YouTube. [Link]

  • Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. [Link]

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors | ACS Medicinal Chemistry Letters. [Link]

  • Metabolic N-Dealkylation and N-Oxidation | Encyclopedia MDPI. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC. [Link]

  • The microsomal dealkylation of N,N-dialkylbenzamides - PubMed. [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. [Link]

  • UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC. [Link]

  • SCHEME 1. Postulated pathway for P450-catalyzed tertiary amine... - ResearchGate. [Link]

  • Chemical structure - biological activity relationship in the group of benzamide compounds II. [Link]

  • Optimization of metabolic stability as a goal of modern drug design - PubMed. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. [Link]

  • Application of Bioisosteres in Drug Design. [Link]

  • Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds | PNAS. [Link]

  • N-Dealkylation of Amines - PMC. [Link]

  • Drug Metabolism: Enzyme Mechanisms and Inhibition - Medicinal Chemistry. [Link]

  • Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics - PubMed. [Link]

  • Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS - PMC. [Link]

  • Bioisosteric Replacements - Chemspace. [Link]

  • CHAPTER 9: Cytochrome P450 Metabolism - Books - The Royal Society of Chemistry. [Link]

  • Bioisosteres at C9 of 2,3-didehydro-5-N-acetyl neuraminic acid identify selective inhibitors of NEU3 | ChemRxiv. [Link]

  • Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. [Link]

  • Bioisosteric Replacements - Cambridge MedChem Consulting. [Link]

  • Metabolism of N-methyl-amide by cytochrome P450s | Request PDF - ResearchGate. [Link]

  • The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide - PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide from 2-fluoro-5-methoxybenzoic acid

Executive Summary & Strategic Analysis This guide details the synthesis of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide from 2-fluoro-5-methoxybenzoic acid . While amide coupling is a standard transformation, this specific s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This guide details the synthesis of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide from 2-fluoro-5-methoxybenzoic acid . While amide coupling is a standard transformation, this specific substrate presents a unique "Push-Pull" electronic environment that requires precise protocol design to avoid side reactions.

The "Push-Pull" Challenge

The substrate contains two opposing electronic effects:

  • 2-Fluoro Group (Electron Withdrawing): Activates the carbonyl for nucleophilic attack (good for synthesis) but also activates the aromatic ring for Nucleophilic Aromatic Substitution (

    
    ) at the ortho position.
    
  • 5-Methoxy Group (Electron Donating): Increases electron density in the ring, generally deactivating it toward

    
    .
    

Strategic Consequence: While the methoxy group offers some protection, the ortho-fluoro position remains vulnerable to displacement by strong nucleophiles like dimethylamine, particularly at elevated temperatures. Therefore, temperature control during the amidation step is the Critical Process Parameter (CPP) to ensure chemoselectivity.

Chemical Reaction Pathways

We present two validated protocols. Method A is the industry standard for scale-up (gram to kilogram), utilizing acid chloride activation. Method B is preferred for medicinal chemistry (milligram scale) or high-throughput screening, utilizing HATU coupling.

Pathway Diagram

SynthesisPathways Start 2-Fluoro-5-methoxybenzoic acid SOCl2 Activation: SOCl2 / Cat. DMF Start->SOCl2 Method A (Reflux) HATU Activation: HATU / DIPEA Start->HATU Method B (RT) AcidCl Intermediate: Acid Chloride SOCl2->AcidCl Product Target: 2-Fluoro-5-methoxy- N,N-dimethylbenzamide AcidCl->Product HNMe2 < 10°C SideProduct Side Product: SNAr Defluorination AcidCl->SideProduct HNMe2 > 40°C ActiveEst Intermediate: Activated Ester HATU->ActiveEst ActiveEst->Product HNMe2 Amine Reagent: Dimethylamine (THF or HCl salt)

Caption: Dual pathways for synthesis. Method A (top) is robust but requires thermal control. Method B (bottom) is milder.

Method A: Acid Chloride Route (Scalable Protocol)

Best for: Scale-up (>5g), cost-efficiency, and avoiding difficult-to-remove coupling byproducts.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
2-Fluoro-5-methoxybenzoic acid1.0Limiting Reagent
Thionyl Chloride (

)
3.0 - 5.0Activator / Solvent
DMF (Anhydrous)0.05 (Cat.)Catalyst
Dimethylamine (

in THF)
2.5Nucleophile
Triethylamine (

)
1.5Acid Scavenger (if using amine HCl salt)
Dichloromethane (DCM)SolventReaction Medium
Step-by-Step Protocol
  • Activation (Acid Chloride Formation):

    • In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

      
       or 
      
      
      
      line), suspend the benzoic acid (1.0 equiv) in
      
      
      (3-5 equiv)
      .
    • Add 1-2 drops of anhydrous DMF . ( Note: DMF catalyzes the reaction by forming the Vilsmeier-Haack intermediate.)

    • Heat to reflux (

      
      ) for 2 hours. The solution should become clear and cease evolving gas.
      
    • Evaporation: Cool to room temperature (RT) and concentrate in vacuo to remove excess

      
      . Co-evaporate with dry Toluene (
      
      
      
      ) to remove traces of thionyl chloride.
    • Result: Crude acid chloride (usually a yellow/tan oil). Use immediately.

  • Amidation (The Critical Step):

    • Dissolve the crude acid chloride in anhydrous DCM (5-10 volumes) .

    • Cool the solution to

      
        using an ice bath.
      
    • Add Dimethylamine (2.5 equiv) dropwise.

      • Alternative: If using Dimethylamine Hydrochloride salt, suspend the salt (1.5 equiv) in DCM with Triethylamine (3.0 equiv) first, then add the acid chloride solution to this mixture at

        
        .
        
    • Allow the reaction to warm to RT and stir for 2-4 hours.

  • Workup & Purification:

    • Dilute with DCM.[1]

    • Wash 1: 1M HCl (

      
      ) – Removes unreacted amine.
      
    • Wash 2: Saturated

      
       (
      
      
      
      ) – Removes unreacted acid.
    • Wash 3: Brine (

      
      ).[1]
      
    • Dry over

      
      , filter, and concentrate.[7]
      
    • Purification: Usually obtained as a pure oil/solid. If necessary, purify via flash chromatography (Hexane/EtOAc).

Method B: HATU Coupling (High-Throughput Protocol)

Best for: Small scale (<100mg), parallel synthesis, or if acid-sensitive functional groups are present.

Reagents
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF or DCM

Protocol
  • Dissolve 2-fluoro-5-methoxybenzoic acid (1.0 equiv) in dry DMF.

  • Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Add HATU (1.2 equiv) . The solution typically turns yellow/orange. Stir for 10 minutes to form the activated ester.

  • Add Dimethylamine (1.5 equiv) .

  • Stir at RT for 4-16 hours.

  • Workup: Dilute with EtOAc. Wash extensively with water and

    
     solution (to remove DMF), then 
    
    
    
    HCl,
    
    
    , and brine.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify the following analytical markers.

NMR Interpretation ( NMR, )

The most distinct feature of N,N-dimethylbenzamides is the Rotamer Effect . Due to the partial double bond character of the C-N amide bond, rotation is restricted at room temperature.

Chemical Shift (

)
MultiplicityIntegrationAssignmentDiagnostic Note
2.95 & 3.10 Singlets (Broad) 3H each N-Me groups Appears as two distinct peaks (cis/trans to carbonyl). Do not mistake for impurity.
3.80Singlet3HO-MeSharp singlet.
6.90 - 7.10Multiplet3HAromaticPattern specific to 1,2,4-substitution.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Extra peaks in Aromatic Region

Side Reaction
The amine displaced the Fluorine. Action: Repeat Method A, but keep Amidation step strictly at

.
Broad/Split Methyl peaks RotamersNormal behavior. Run NMR at

to coalesce peaks if confirmation is needed.
Starting Material remains Incomplete ActivationEnsure

is fresh. Ensure catalytic DMF was added.

Safety & Hazards

  • Thionyl Chloride (

    
    ):  Releases 
    
    
    
    and
    
    
    gas. Must be used in a fume hood. Reacts violently with water.
  • Dimethylamine: Gas or volatile liquid. Highly flammable and toxic.

  • Fluorinated Aromatics: Generally stable, but can release HF under combustion conditions.

References

  • General Amide Coupling Protocols

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[8][9] Tetrahedron, 61(46), 10827-10852.

  • 
     Reactivity of Fluorobenzamides: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.

  • Rotational Barriers in N,N-Dimethylamides

    • Stewart, W. E., & Siddall, T. H. (1970). Nuclear magnetic resonance studies of amides. Chemical Reviews, 70(5), 517-551.

Sources

Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide

Introduction The amide functional group is a cornerstone of modern medicinal chemistry, present in approximately 25% of all marketed pharmaceuticals and featuring in two-thirds of drug candidates.[1] Its prevalence under...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The amide functional group is a cornerstone of modern medicinal chemistry, present in approximately 25% of all marketed pharmaceuticals and featuring in two-thirds of drug candidates.[1] Its prevalence underscores the critical need for robust and efficient amide bond formation methodologies.[1][2][3][4] This document provides detailed application notes and protocols for the synthesis of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide, a potentially valuable building block in drug discovery programs. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a comparative analysis of common coupling strategies and providing the technical details necessary for successful implementation.

The direct condensation of a carboxylic acid and an amine to form an amide is often challenging due to the formation of a non-reactive ammonium carboxylate salt.[5][6] Consequently, the use of coupling reagents to activate the carboxylic acid is standard practice.[2][5][7][8] This guide will explore several widely-used coupling protocols, detailing the mechanisms, advantages, and practical considerations for each.

Theoretical Background: The Art of Amide Bond Formation

The synthesis of an amide bond from a carboxylic acid and an amine is fundamentally a dehydration reaction. However, the acid-base reaction between the two starting materials typically dominates, necessitating the activation of the carboxylic acid. This is achieved by converting the hydroxyl group into a better leaving group, thereby rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine.[2][6][9]

A plethora of coupling reagents has been developed to facilitate this transformation, broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[2][7] The choice of reagent is often dictated by factors such as substrate steric hindrance, electronic properties, potential for side reactions (e.g., racemization of chiral centers), and the desired reaction conditions.[2][10]

The Role of Additives

To enhance the efficiency of amide coupling and suppress side reactions, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are frequently employed, particularly in conjunction with carbodiimide reagents.[5][11] These additives act as acyl transfer agents, converting the highly reactive O-acylisourea intermediate into a more stable but still reactive activated ester.[5][11] This two-step activation process mitigates the risk of N-acylurea formation, a common side reaction with less nucleophilic amines.[10][11]

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide from 2-Fluoro-5-methoxybenzoic acid and dimethylamine. For reactions utilizing dimethylamine hydrochloride, an additional equivalent of a non-nucleophilic base is required to liberate the free amine.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol utilizes the water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with HOBt. The primary advantage of EDC is the facile removal of the urea byproduct through aqueous workup.[5]

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Dissolve Acid & Amine Dissolve 2-Fluoro-5-methoxybenzoic acid and Dimethylamine HCl in anhydrous DMF Cool to 0C Cool mixture to 0°C Dissolve Acid & Amine->Cool to 0C Add Base Add DIPEA Cool to 0C->Add Base Add HOBt & EDC Add HOBt and EDC Add Base->Add HOBt & EDC Warm to RT Allow to warm to room temperature Add HOBt & EDC->Warm to RT Stir Overnight Stir for 12-16 hours Warm to RT->Stir Overnight Quench Quench with water Stir Overnight->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash organic layer with 10% citric acid, sat. NaHCO3, and brine Extract->Wash Dry & Concentrate Dry over Na2SO4, filter, and concentrate Wash->Dry & Concentrate Purify Purify by column chromatography Dry & Concentrate->Purify

Caption: Workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Procedure
  • To a stirred solution of 2-Fluoro-5-methoxybenzoic acid (1.0 eq) and dimethylamine hydrochloride (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.5 M), add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HOBt (1.2 eq) followed by EDC hydrochloride (1.2 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers sequentially with 5% LiCl solution (to remove residual DMF), 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 2-Fluoro-5-methoxy-N,N-dimethylbenzamide.

Protocol 2: HATU Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for challenging couplings.[12][13][14]

Reaction Mechanism

G Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate Deprotonation Base Base (e.g., DIPEA) Base->Carboxylate Activated_Ester OAt-Activated Ester Carboxylate->Activated_Ester Activation HATU HATU HATU->Activated_Ester Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Ester->Tetrahedral_Intermediate Nucleophilic Attack Amine R'₂NH Amine->Tetrahedral_Intermediate Amide_Product Amide Product Tetrahedral_Intermediate->Amide_Product Collapse HOAt HOAt Tetrahedral_Intermediate->HOAt

Caption: Simplified mechanism of HATU-mediated amide coupling.

Step-by-Step Procedure
  • Dissolve 2-Fluoro-5-methoxybenzoic acid (1.0 eq) in anhydrous DMF (0.5 M).

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add dimethylamine (as a solution in THF or as dimethylamine hydrochloride with an additional equivalent of DIPEA) (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with 5% LiCl solution and brine.[15]

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Acid Chloride Formation and Subsequent Amination

This classical two-step approach involves the conversion of the carboxylic acid to a more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. This method is often cost-effective for large-scale synthesis.

Experimental Workflow

G cluster_0 Acid Chloride Formation cluster_1 Amidation cluster_2 Workup & Purification Dissolve Acid Dissolve 2-Fluoro-5-methoxybenzoic acid in anhydrous DCM Add Catalyst Add catalytic DMF Dissolve Acid->Add Catalyst Add SOCl2 Add SOCl₂ (or Oxalyl Chloride) dropwise at 0°C Add Catalyst->Add SOCl2 Stir Stir at RT for 1-2 hours Add SOCl2->Stir Concentrate Concentrate in vacuo Stir->Concentrate Add Acid Chloride Add crude acid chloride solution dropwise Concentrate->Add Acid Chloride Dissolve Amine Dissolve Dimethylamine HCl and Et₃N in anhydrous DCM Cool Cool to 0°C Dissolve Amine->Cool Cool->Add Acid Chloride Stir at RT Stir at RT for 1-3 hours Add Acid Chloride->Stir at RT Wash_Amidation Wash with water, 1M HCl, sat. NaHCO₃, and brine Stir at RT->Wash_Amidation Dry_Concentrate_Amidation Dry over Na₂SO₄, filter, and concentrate Wash_Amidation->Dry_Concentrate_Amidation Purify_Final Purify by column chromatography Dry_Concentrate_Amidation->Purify_Final

Caption: Workflow for amide synthesis via an acid chloride intermediate.

Step-by-Step Procedure

Part A: Formation of 2-Fluoro-5-methoxybenzoyl chloride

  • To a solution of 2-Fluoro-5-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) (0.5 M), add a catalytic amount of DMF (1-2 drops).

  • Cool the mixture to 0 °C and add thionyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure. The crude acid chloride is typically used immediately in the next step.

Part B: Reaction with Dimethylamine

  • In a separate flask, dissolve dimethylamine hydrochloride (1.2 eq) and triethylamine (Et₃N) (2.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C.

  • Dissolve the crude acid chloride from Part A in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with water, 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Comparative Data

ProtocolCoupling Reagent(s)AdditiveBaseSolventTemp (°C)Time (h)Typical YieldKey AdvantagesKey Disadvantages
1 EDCHOBtDIPEADMF0 to RT12-16GoodWater-soluble byproducts, mild conditionsLonger reaction times
2 HATUNoneDIPEADMFRT2-4ExcellentHigh efficiency, fast reactions, good for hindered substratesHigher cost, potential for guanidinylation side reactions
3 SOCl₂/Oxalyl ChlorideNone (cat. DMF)Et₃NDCM0 to RT2-4Very GoodCost-effective, suitable for large scaleHarsh reagents, potential for side reactions with sensitive substrates

Troubleshooting and Field-Proven Insights

  • Low Yields: In cases of low product yield, especially with electron-deficient amines, consider switching to a more powerful coupling reagent like HATU.[10] Inadequate activation of the carboxylic acid is a common culprit. Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates.

  • Side Reactions: The formation of N-acylurea is a known side reaction when using carbodiimides, particularly if the amine is not sufficiently reactive.[10] The inclusion of HOBt or HOAt can help to minimize this.[11] For chiral carboxylic acids, racemization can be a concern; using reagents like HATU and performing the reaction at lower temperatures can help to preserve stereochemical integrity.[12]

  • Purification Challenges: The urea byproduct from DCC is notoriously difficult to remove via chromatography. Using the water-soluble EDC circumvents this issue.[14] If DMF is used as a solvent, thorough washing with a LiCl solution during workup is effective for its removal.[15]

Conclusion

The synthesis of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide can be successfully achieved through a variety of established amide coupling protocols. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and the need to avoid harsh conditions. The EDC/HOBt protocol offers a reliable and mild approach with a straightforward workup. For more challenging substrates or when higher efficiency is desired, HATU is an excellent, albeit more expensive, alternative. The traditional acid chloride method remains a viable and economical option, particularly for larger-scale production. By understanding the principles behind each protocol and adhering to the detailed procedures outlined in these application notes, researchers can confidently and efficiently synthesize the target amide for their research and development endeavors.

References

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. PubMed.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Okano, A., & Isomura, S. (2021). Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry.
  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • BenchChem. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • BenchChem. (n.d.). A Comparative Guide to Amide Coupling Reagents: BOP, HBTU, and HATU.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 111(11), 6818-6864.
  • University of Bath. (n.d.). Metal-catalysed approaches to amide bond formation.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • De, S., & Seosh, R. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • University of Michigan. (2010). Evolution of amide bond formation.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation.
  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine.
  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines.
  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit.

Sources

Method

Regioselective Directed Ortho-Metalation (DoM) of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide: Protocols and Mechanistic Insights

Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Late-stage functionalization, synthesis of highly substituted arene building blocks, and pharmacophore constraint. Mechan...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Late-stage functionalization, synthesis of highly substituted arene building blocks, and pharmacophore constraint.

Mechanistic Rationale: The Regioselective Imperative

Directed ortho-metalation (DoM) is a powerful methodology for the regioselective functionalization of aromatic rings. The success of DoM relies on the hierarchy and spatial arrangement of Directing Metalation Groups (DMGs), which coordinate to the alkyllithium base and guide deprotonation to the adjacent (ortho) position .

When working with 2-Fluoro-5-methoxy-N,N-dimethylbenzamide , the structural logic dictates a highly specific, synergistic metalation event:

  • The Primary DMG (C1): The tertiary amide (

    
    ) is one of the most powerful carbon-based DMGs. The carbonyl oxygen acts as a strong Lewis base, coordinating the lithium cation and delivering the alkyl carbanion to the ortho positions (C2 and C6).
    
  • The Blocking Group (C2): The fluorine atom occupies the C2 position. While fluorine is a moderate DMG due to its inductive (

    
    ) effect, its primary role here is steric and positional—it blocks the C2 ortho-site, forcing the amide's directing vector entirely toward C6.
    
  • The Secondary DMG (C5): The methoxy group (

    
    ) at C5 directs metalation to its own ortho positions (C4 and C6).
    

The Synergistic Convergence: The C6 proton is flanked by the directing vectors of both the


 and 

groups. This 1,3-relationship of DMGs creates a thermodynamic and kinetic "sweet spot," rendering the C6 proton exceptionally acidic and the resulting C6-aryllithium intermediate highly stable via dual-coordination.

G Substrate 2-Fluoro-5-methoxy- N,N-dimethylbenzamide DMG1 C1: -CONMe2 (Primary Strong DMG) Substrate->DMG1 DMG2 C5: -OMe (Secondary DMG) Substrate->DMG2 Block C2: -F (Blocks Ortho Site) Substrate->Block Target C6: Synergistic Metalation Site DMG1->Target Strong Ortho-Directing DMG2->Target Ortho-Directing Block->Target Forces C6 Metalation

Figure 1: Regioselectivity map demonstrating the synergistic directing effects converging at the C6 position.

Reagent Selection: Causality and Chemical Logic

To execute this transformation with high fidelity, the choice of reagents cannot be arbitrary. Every component must be selected to suppress side reactions and maximize kinetic basicity .

  • Base Selection (sec-BuLi vs. n-BuLi): While

    
    -BuLi is commonly used in organometallic chemistry, it is insufficiently sterically hindered for this substrate. 
    
    
    
    -BuLi can act as a nucleophile, attacking the amide carbonyl to form an undesired butyl ketone. sec-BuLi provides the necessary steric bulk to block the nucleophilic trajectory (Bürgi-Dunitz angle) toward the carbonyl, forcing it to act exclusively as a base.
  • The Role of TMEDA: In ethereal solvents, alkyllithiums exist as tightly bound tetramers or hexamers. N,N,N',N'-Tetramethylethylenediamine (TMEDA) acts as a bidentate ligand, coordinating to the

    
     ions and breaking these aggregates into highly reactive monomers. This drastically increases the kinetic basicity of sec-BuLi, allowing rapid and complete deprotonation at cryogenic temperatures.
    
  • Cryogenic Control (-78 °C): Maintaining a strict -78 °C environment is critical. Elevated temperatures increase the risk of the aryllithium intermediate undergoing an intramolecular rearrangement or the base attacking the electrophilic amide carbonyl.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system . It includes an in-process control (


 quench) to ensure that failures in the electrophilic trapping stage are not falsely attributed to failed lithiation.

Workflow Step1 1. Preparation Dry THF, TMEDA (1.1 eq) Argon Atmosphere Step2 2. Cryogenic Cooling Cool to -78 °C Dry Ice/Acetone Bath Step1->Step2 Step3 3. Lithiation sec-BuLi (1.1 eq) dropwise Stir 1-2 hours Step2->Step3 Step4 4. Electrophilic Quench Add Electrophile (1.2 eq) Warm to RT gradually Step3->Step4 Step5 5. Workup & Isolation NH4Cl quench, Extraction Column Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the Directed Ortho-Metalation (DoM) process.

Step-by-Step Methodology

1. System Preparation Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Add 2-Fluoro-5-methoxy-N,N-dimethylbenzamide (1.00 g, 5.07 mmol, 1.0 equiv) and anhydrous THF (50 mL) to the flask. Stir to dissolve.

2. TMEDA Addition Add freshly distilled TMEDA (0.84 mL, 5.58 mmol, 1.1 equiv) via syringe. Crucial: TMEDA must be distilled over


 and stored under Argon; degraded TMEDA will quench the alkyllithium.

3. Cryogenic Cooling & Lithiation Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes. Using a syringe pump, add sec-BuLi (1.4 M in cyclohexane, 3.98 mL, 5.58 mmol, 1.1 equiv) dropwise over 20 minutes. The solution will typically transition to a deep yellow or orange hue, visually confirming the formation of the coordinated aryllithium species. Stir at -78 °C for 1 hour.

4. In-Process Validation (The


 Quench) 
Do not skip this step during initial scale-up. Withdraw a 0.1 mL aliquot of the reaction mixture using a pre-cooled syringe and inject it into a vial containing 0.5 mL of 

or

. Perform a rapid crude

-NMR.
  • Validation Check: The disappearance of the aromatic C6 proton singlet (typically around

    
     6.8 - 7.2 ppm depending on solvent) and >95% deuterium incorporation confirms successful lithiation. If lithiation is incomplete, check the titer of your sec-BuLi.
    

5. Electrophilic Quench Once validated, add the desired electrophile (1.2 to 1.5 equiv, see Table 1) dropwise at -78 °C. If the electrophile is a solid (e.g., Iodine), dissolve it in a minimum amount of anhydrous THF prior to addition.

6. Warming and Workup Stir the mixture at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1.5 hours. Quench the reaction carefully with saturated aqueous


 (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous 

, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Quantitative Scope of C6-Functionalization

The C6-aryllithium intermediate is highly nucleophilic and reacts cleanly with a broad spectrum of electrophiles, enabling the synthesis of densely functionalized 1,2,3,4-tetrasubstituted arenes .

Table 1: Electrophile Scope and Expected Yields

ElectrophileProduct Functional GroupEquivalentsReaction Time (Post-Quench)Expected Yield
Iodine (

)
6-Iodo1.52.0 h85–90%
N,N-Dimethylformamide (DMF)6-Formyl1.52.0 h78–85%
Trimethyl Borate (

)*
6-Boronic Acid2.012.0 h70–75%
Methyl Iodide (MeI)6-Methyl1.52.0 h80–88%
Trimethylsilyl Chloride (TMS-Cl)6-Trimethylsilyl1.22.0 h90–95%

*Note: Quenching with


 requires a modified acidic workup (e.g., 1M HCl) to fully hydrolyze the intermediate boronate ester to the free boronic acid.

References

  • Knochel, P., et al. "Directed Ortho Metalation in 2021: A Tribute to Victor Snieckus (August 1, 1937–December 18, 2020)." ResearchGate, 2021.[Link]

  • Ray, D., et al. "Palladium-Catalyzed Decarboxylative Ortho-Acylation of Tertiary Benzamides with Arylglyoxylic Acids." ACS Omega, 2017.[Link]

  • Hurst, T. E., et al. "Iridium-Catalyzed C-H Activation versus Directed ortho Metalation: Complementary Borylation of Aromatics and Heteroaromatics." Chemistry - A European Journal, 2010.[Link]

Application

Application Note: 2-Fluoro-5-methoxy-N,N-dimethylbenzamide in the Synthesis of Next-Generation Kinase Inhibitors

Introduction The development of highly selective kinase inhibitors is a cornerstone of modern targeted therapeutics, particularly for neurodegenerative diseases and autoimmune disorders. 2-Fluoro-5-methoxy-N,N-dimethylbe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of highly selective kinase inhibitors is a cornerstone of modern targeted therapeutics, particularly for neurodegenerative diseases and autoimmune disorders. 2-Fluoro-5-methoxy-N,N-dimethylbenzamide (CAS: 1046468-46-5) has emerged as a highly versatile and critical synthetic intermediate. It is prominently featured in the assembly of Pyrazolo[4,3-d]pyrimidine and Pyrazolo[3,4-c]quinoline scaffolds, which are potent inhibitors of Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK)[1],.

This application note provides a comprehensive guide to the physicochemical properties, mechanistic rationale, and validated experimental protocols for utilizing this intermediate in drug development workflows.

Physicochemical Profiling

Understanding the physical properties of this building block is essential for optimizing reaction conditions, particularly in anhydrous environments required for cross-coupling and nucleophilic aromatic substitution (SNAr).

Table 1: Physicochemical Properties of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide

PropertyValueSource / Relevance
CAS Number 1046468-46-5Standardized identification ()[2]
Molecular Formula C10H12FNO2Defines stoichiometric calculations[2]
Molecular Weight 197.21 g/mol Mass spectrometry standard ()[3]
LogP 1.25Indicates moderate lipophilicity, favorable for cellular assays[3]
Fsp3 0.30Fraction of sp3 carbons, relevant for drug-likeness[3]
Purity (Commercial) ≥95% - 97%Requires verification via LC-MS prior to synthesis,

Mechanistic Rationale: Why This Intermediate? (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is selected for kinase inhibitor scaffolds:

  • The 2-Fluoro Substituent: Fluorine is highly electronegative, strongly polarizing the adjacent C-F bond. In the context of an electron-withdrawing amide group at the ortho position, the fluorine becomes an excellent leaving group for SNAr reactions with nitrogen nucleophiles (e.g., pyrazole or pyrimidine derivatives).

  • The N,N-Dimethylamide Group: This tertiary amide serves a dual purpose. Synthetically, it acts as a robust, sterically hindered directing group that resists unwanted nucleophilic attack at the carbonyl carbon. Pharmacologically, once integrated into the final inhibitor, the amide oxygen frequently acts as a critical hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket.

  • The 5-Methoxy Group: The methoxy group donates electron density into the aromatic ring via resonance, modulating the electrophilicity of the ring to prevent over-reactivity. In the final drug molecule, it often occupies a hydrophobic pocket within the kinase, enhancing selectivity.

Biological Context: Targeting LRRK2 and SYK

Mutations in LRRK2 (such as G2019S) and hyperactivation of wild-type LRRK2 are primary drivers of Parkinson's disease (4)[4]. Similarly, SYK is a key mediator in B-cell receptor signaling, making it a prime target for autoimmune therapies. Inhibitors derived from 2-Fluoro-5-methoxy-N,N-dimethylbenzamide block the ATP-binding site of these kinases, halting downstream pathological phosphorylation[1],[5].

Pathway A Extracellular Signal / Mutation (e.g., LRRK2 G2019S) B LRRK2 / SYK Activation A->B Triggers C Downstream Phosphorylation (e.g., Rab GTPases) B->C Kinase Activity D Pathological Cellular Response (Neurodegeneration / Inflammation) C->D Induces E Pyrazolo-pyrimidine Inhibitor (Synthesized via Intermediate) E->B Inhibits

Fig 1. Kinase signaling pathway targeted by inhibitors derived from the intermediate.

Experimental Protocols

The following protocols detail the integration of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide into a generic Pyrazolo[4,3-d]pyrimidine kinase inhibitor scaffold, a methodology heavily cited in patent literature (5)[5].

Workflow Step1 Step 1: Starting Material 2-Fluoro-5-methoxy-N,N-dimethylbenzamide Step2 Step 2: SNAr Reaction Nucleophilic attack at C-F Step1->Step2 Amine / Base DMF, 80°C Step3 Step 3: Scaffold Assembly Pyrazolo[4,3-d]pyrimidine formation Step2->Step3 Cyclization Reagents Step4 Step 4: Purification Final Kinase Inhibitor Step3->Step4 HPLC

Fig 2. Step-by-step synthetic workflow for kinase inhibitor assembly.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: To couple a pyrazole/pyrimidine precursor to the benzamide ring via displacement of the 2-fluoro group.

Materials:

  • 2-Fluoro-5-methoxy-N,N-dimethylbenzamide (1.0 eq)

  • Appropriate amine/pyrazole nucleophile (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: In an oven-dried Schlenk flask purged with argon, dissolve 2-Fluoro-5-methoxy-N,N-dimethylbenzamide (1.0 mmol) in 5 mL of anhydrous DMF. Causality: Anhydrous conditions are critical to prevent competitive hydroxide attack on the activated fluorinated position.

  • Base Addition: Add DIPEA (2.5 mmol) dropwise at room temperature. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HF generated during the reaction, driving the equilibrium forward without participating in side reactions.

  • Nucleophile Addition: Slowly add the amine/pyrazole precursor (1.2 mmol).

  • Heating: Heat the reaction mixture to 80°C for 12-16 hours. Monitor the reaction progress via LC-MS. Causality: The ortho-amide group sufficiently activates the fluoro group, but elevated temperatures are required to overcome the activation energy barrier of the SNAr transition state.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to remove DMF. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Cyclization and Final Assembly

Objective: To close the ring system, forming the final Pyrazolo[4,3-d]pyrimidine pharmacophore.

Procedure:

  • Activation: Dissolve the intermediate from Protocol A in anhydrous POCl3 (10 eq) and heat to 100°C for 4 hours. Causality: POCl3 acts as both solvent and dehydrating agent, converting the amide to an imidoyl chloride intermediate, which is highly susceptible to intramolecular cyclization.

  • Quenching: Carefully pour the cooled reaction mixture over crushed ice to quench excess POCl3. Neutralize with saturated NaHCO3.

  • Extraction & Purification: Extract with dichloromethane (3 x 15 mL). Purify the crude product via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the final kinase inhibitor.

Analytical Validation & Data Presentation

To ensure a self-validating system, all intermediates must be structurally confirmed. The following table outlines the expected analytical metrics for the successful utilization of the intermediate.

Table 2: Expected Analytical Validation Metrics

TechniqueTarget ObservationDiagnostic Value
19F NMR Disappearance of peak at ~ -115 ppmConfirms complete displacement of the 2-fluoro group during SNAr.
1H NMR Singlets at ~2.9 ppm and ~3.1 ppm (6H)Confirms retention of the N,N-dimethylamide group.
LC-MS [M+H]+ corresponding to coupled productVerifies mass and assesses crude purity (>90% expected before HPLC).
FRET Assay IC50 < 10 nM against LRRK2/SYKBiological validation of the synthesized kinase inhibitor.

Conclusion

2-Fluoro-5-methoxy-N,N-dimethylbenzamide is an indispensable building block in the medicinal chemist's toolkit. Its unique combination of a highly reactive leaving group (fluorine), a stabilizing electron donor (methoxy), and a sterically demanding directing group (N,N-dimethylamide) allows for the precise, high-yield assembly of complex kinase inhibitors targeting critical disease pathways.

References

  • Sigma-Aldrich. "2-Fluoro-5-methoxy-N,N-dimethylbenzamide | 1046468-46-5". Sigma-Aldrich Product Catalog. 2

  • Fluorochem. "2-FLUORO-5-METHOXY-N,N-DIMETHYLBENZAMIDE (CAS 1046468-46-5)". Fluorochem Product Specifications. 3

  • World Intellectual Property Organization. "WO 2014/060112 A1 - PYRAZOLO[4,3-D]PYRIMIDINES AS KINASE INHIBITORS". Google Patents.5

  • World Intellectual Property Organization. "WO 2014/060113 A1 - NOVEL KINASE INHIBITORS". Google Patents.1

  • World Intellectual Property Organization. "WO 2024/233854 A2 - Methods of treatment and diagnosis of parkinson's disease associated with wild-type lrrk2". Google Patents.4

Sources

Method

Application Note: A Detailed Protocol for the Synthesis of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide via an Acid Chloride Intermediate

Abstract This application note provides a comprehensive and technically detailed guide for the synthesis of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide, a valuable building block in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide, a valuable building block in medicinal chemistry and materials science. The protocol details a robust two-step process commencing with the conversion of 2-Fluoro-5-methoxybenzoic acid to its corresponding acyl chloride, followed by amidation with dimethylamine. This document emphasizes the mechanistic rationale behind procedural steps, critical safety considerations for handling hazardous reagents, and a detailed, step-by-step protocol suitable for implementation in a research or process development laboratory.

Introduction and Scientific Background

N,N-disubstituted benzamides are a prevalent structural motif in a wide array of pharmacologically active compounds and functional materials. The specific compound, 2-Fluoro-5-methoxy-N,N-dimethylbenzamide, incorporates key structural features—a fluorine atom and a methoxy group—that can significantly influence molecular properties such as metabolic stability, binding affinity, and lipophilicity.

The synthetic route via an acid chloride intermediate is a classic and highly efficient method for amide bond formation. This pathway is favored for its high yields and the reactive nature of the acyl chloride, which readily undergoes nucleophilic acyl substitution. The conversion of a carboxylic acid to an acid chloride is an "uphill" thermodynamic transformation that is effectively driven by coupling it with a highly exothermic reaction, such as the decomposition of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][2] These reagents are particularly advantageous as their byproducts (SO₂, HCl, CO₂, CO) are gaseous, which helps to drive the reaction to completion according to Le Châtelier's principle.[3][4]

This guide provides a detailed protocol for this two-step synthesis, focusing on thionyl chloride as the chlorinating agent, followed by a standard amidation procedure.

Reaction Mechanism

The overall synthesis proceeds in two distinct stages:

Stage 1: Formation of 2-Fluoro-5-methoxybenzoyl chloride

The carboxylic acid is converted into a highly reactive acid chloride. The mechanism involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride (SOCl₂).[5][6] This forms a reactive chlorosulfite intermediate. The chloride ion, released in the process, then acts as a nucleophile, attacking the carbonyl carbon.[3][4] The subsequent collapse of this tetrahedral intermediate results in the formation of the desired acid chloride along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[4][7]

Stage 2: Amidation to form 2-Fluoro-5-methoxy-N,N-dimethylbenzamide

This stage is a classic nucleophilic acyl substitution. The nitrogen atom of dimethylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the 2-Fluoro-5-methoxybenzoyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a good leaving group. A second equivalent of dimethylamine or another non-nucleophilic base (e.g., triethylamine) is required to neutralize the hydrogen chloride generated during the reaction, forming a stable ammonium salt and preventing the protonation of the primary amine nucleophile.[8]

Materials and Reagent Data

Proper preparation and handling of all reagents are critical for the success and safety of this synthesis. All reagents should be of high purity.

Reagent NameCAS No.Molecular FormulaMolecular Wt. ( g/mol )Key Hazards
2-Fluoro-5-methoxybenzoic acid394-04-7C₈H₇FO₃170.14Causes skin, eye, and respiratory irritation.[9]
Thionyl chloride (SOCl₂)7719-09-7Cl₂OS118.97Toxic if inhaled, causes severe skin burns and eye damage, reacts violently with water.[10][11][12]
Oxalyl chloride ((COCl)₂)79-37-8C₂Cl₂O₂126.93Toxic if inhaled/swallowed, causes severe skin burns and eye damage, reacts violently with water.[13][14][15][16]
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Skin and eye irritant, suspected carcinogen.
Dimethylamine (2.0 M in THF)124-40-3C₂H₇N45.08Extremely flammable, causes skin irritation and serious eye damage, harmful if inhaled.[17][18][19][20]
Triethylamine (TEA)121-44-8C₆H₁₅N101.19Highly flammable liquid and vapor, toxic if inhaled, causes severe skin burns and eye damage.
1 M Hydrochloric Acid (HCl)7647-01-0HCl36.46Causes severe skin burns and eye damage.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01None significant.
Brine (Saturated NaCl solution)7647-14-5NaCl58.44None significant.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04None significant.

Detailed Experimental Protocol

Critical Safety Note: This procedure must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile over neoprene), must be worn at all times. All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon) to prevent contact with moisture.

Part A: Synthesis of 2-Fluoro-5-methoxybenzoyl chloride (Crude)
  • Reaction Setup: Assemble a 100 mL round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a gas bubbler or a scrubbing system (containing NaOH solution) to neutralize HCl and SO₂ gases. Ensure the system is under a positive pressure of nitrogen.

  • Reagent Charging: To the flask, add 2-Fluoro-5-methoxybenzoic acid (5.00 g, 29.4 mmol).

  • Solvent Addition: Add 20 mL of anhydrous dichloromethane (DCM) to the flask, followed by 2-3 drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst. Stir the suspension.

  • Chlorinating Agent Addition: While stirring, slowly add thionyl chloride (3.2 mL, 5.2 g, 43.8 mmol, 1.5 equiv) to the suspension at room temperature using a syringe.

  • Reaction: The mixture will begin to evolve gas (SO₂ and HCl). Heat the reaction mixture to a gentle reflux (approx. 40°C) and maintain for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Isolation of Crude Acid Chloride: Allow the reaction to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of residual SOCl₂, co-evaporate the residue with anhydrous toluene (2 x 10 mL). The resulting crude yellow oil/solid is 2-Fluoro-5-methoxybenzoyl chloride, which is used directly in the next step without further purification.

Part B: Synthesis of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide
  • Reaction Setup: In a separate 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add dimethylamine solution (2.0 M in THF, 22.0 mL, 44.1 mmol, 1.5 equiv) and triethylamine (6.2 mL, 4.5 g, 44.1 mmol, 1.5 equiv).

  • Solvent Addition: Add 50 mL of anhydrous dichloromethane (DCM) to the amine solution.

  • Cooling: Cool the stirred amine solution to 0-5°C using an ice-water bath.

  • Acid Chloride Addition: Dissolve the crude 2-Fluoro-5-methoxybenzoyl chloride from Part A in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the cold, stirred amine solution over 20-30 minutes, ensuring the internal temperature does not exceed 10°C. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Workup - Quenching and Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl (to remove excess amines)

    • 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid)

    • 50 mL of brine (to remove residual water)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford 2-Fluoro-5-methoxy-N,N-dimethylbenzamide as a solid.

Process Workflow Diagram

Synthesis_Workflow reactant reactant product product reagent reagent sub_A 2-Fluoro-5-methoxy- benzoic acid reagent_A SOCl₂ (or (COCl)₂) cat. DMF, DCM intermediate 2-Fluoro-5-methoxy- benzoyl chloride reagent_A->intermediate Step 1: Acid Chloride Formation reagent_B Dimethylamine (HNMe₂) Et₃N, DCM, 0°C to RT product_B 2-Fluoro-5-methoxy-N,N- dimethylbenzamide reagent_B->product_B Step 2: Amidation workup Aqueous Workup & Purification product_B->workup

Caption: Synthetic workflow for 2-Fluoro-5-methoxy-N,N-dimethylbenzamide.

References

  • Vertex AI Search Grounding API. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2).
  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids.
  • Thermo Fisher Scientific. (2009, September 21). Thionyl chloride - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.
  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - oxalyl chloride.
  • Reactivity: substitution at carboxyl. (n.d.). Figure CX5.1. Possible syntheses of an acid chloride.
  • MilliporeSigma. (2025, December 24). SAFETY DATA SHEET - thionyl chloride.
  • ChemicalBook. (2026, January 17). Oxalyl chloride - Safety Data Sheet.
  • Linde. (2022, June 9). Dimethylamine Safety Data Sheet.
  • Sigma-Aldrich Chemie GmbH. (n.d.). Oxalyl chloride, ReagentPlus, ≥99% SDS.
  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Linde Gas. (2017, January 24). SAFETY DATA SHEET Dimethylamine.
  • Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill.
  • Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids.
  • AKKİM. (2015, April 2). Dimethylamine (DMA) Safety Data Sheet.
  • Loba Chemie. (2019, March 6). DIMETHYLAMINE SOLUTION FOR SYNTHESIS MSDS.
  • BenchChem. (n.d.). Synthesis of "Benzamide, N,N,4-trimethyl-" from 4-methylbenzoyl chloride.
  • Thermo Fisher Scientific. (2009, September 26). Oxalyl chloride SAFETY DATA SHEET.
  • Loba Chemie. (n.d.). OXALYL CHLORIDE FOR SYNTHESIS Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 25). 5-Fluoro-2-methoxybenzoic acid - SAFETY DATA SHEET.
  • ECHEMI. (n.d.). 5-FLUORO-2-METHOXYBENZOICACID SDS, 394-04-7 Safety Data Sheets.

Sources

Application

reagents for synthesizing dimethyl amides from benzoic acids

Application Note: Reagents and Protocols for the Synthesis of N,N-Dimethylbenzamides from Benzoic Acids Introduction N,N-Dimethylbenzamides are highly valuable motifs in medicinal chemistry and drug development. They fre...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the Synthesis of N,N-Dimethylbenzamides from Benzoic Acids

Introduction

N,N-Dimethylbenzamides are highly valuable motifs in medicinal chemistry and drug development. They frequently serve as stable pharmacophores, lipophilic modulators, and robust directing groups for ortho-lithiation or transition-metal-catalyzed C–H activation. The transformation of a benzoic acid to its corresponding dimethyl amide requires the activation of the chemically stable carboxylate group, followed by nucleophilic acyl substitution by dimethylamine.

As a Senior Application Scientist, the goal of this guide is to move beyond basic recipes and explain the causality behind reagent selection, ensuring that your amidation workflows are scalable, reproducible, and mechanistically sound.

Mechanistic Causality & Reagent Selection

Amide bond formation is a thermodynamically uphill process at ambient temperatures. To drive the reaction forward, coupling reagents are utilized to convert the carboxylic acid into a highly electrophilic intermediate (e.g., an active ester, mixed anhydride, or acid chloride)[1].

  • Dimethylamine Source: The use of dimethylamine hydrochloride (Me₂NH·HCl) is strongly recommended over aqueous solutions or gaseous dimethylamine. The hydrochloride salt is a stable, non-volatile, and easily weighable solid that ensures precise stoichiometric control, which is critical for reproducibility and safety during scale-up[2]. However, its use necessitates additional equivalents of a non-nucleophilic base to liberate the free amine in situ.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is preferred over triethylamine (TEA). DIPEA's increased steric bulk prevents it from acting as a competing nucleophile, thereby minimizing the formation of unwanted side products during the activation step.

Quantitative Comparison of Coupling Reagents

The selection of the coupling reagent dictates the reaction kinetics, scalability, and purification strategy.

Reagent SystemActive IntermediatePrimary ByproductsKey AdvantagesLimitations
HATU / DIPEA O-Atab esterTetramethylurea, HOAtExceptionally fast; ideal for sterically hindered or electron-deficient benzoic acids.High cost; atom-inefficient; tetramethylurea can be difficult to remove without aqueous washes.
T3P / Pyridine Mixed phosphonic anhydrideWater-soluble phosphonic acidsHighly scalable; low toxicity; extremely simple aqueous workup; low epimerization risk.Slower reaction kinetics compared to uronium salts; requires heating for unreactive substrates.
EDC·HCl / HOBt O-Bt esterUrea derivative (water-soluble)Cost-effective; byproducts are easily removed via standard acid/base aqueous extraction.Moderate reactivity; requires HOBt as an additive to prevent unreactive N-acylurea formation.
Oxalyl Chloride Acid chlorideCO, CO₂, HCl (gases)Lowest cost; highly reactive; generates only gaseous byproducts (with catalytic DMF).Harsh conditions; incompatible with acid-sensitive functional groups; requires rigorous ventilation.

Workflows and Decision Matrices

ReagentSelection Start Benzoic Acid + Me2NH·HCl Q1 Sterically hindered or electronically deactivated? Start->Q1 HATU Use HATU / DIPEA (High reactivity) Q1->HATU Yes Q2 Scale-up or easy aqueous workup needed? Q1->Q2 No T3P Use T3P / Base (Water-soluble byproducts) Q2->T3P Yes EDC Use EDC/HOBt (Cost-effective standard) Q2->EDC No

Decision matrix for selecting benzoic acid amidation reagents.

HATUMechanism A Benzoic Acid B Carboxylate Anion A->B DIPEA C O-Atab Ester B->C HATU D N,N-Dimethylbenzamide C->D Me2NH·HCl

Mechanistic pathway of HATU-mediated dimethyl amide synthesis.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Application: Ideal for milligram-scale synthesis, library generation, or sterically hindered ortho-substituted benzoic acids. Causality Note: HATU forms a highly reactive O-Atab ester, driven thermodynamically by the formation of tetramethylurea[1]. We utilize 3.0 equivalents of DIPEA: 1 eq to deprotonate the benzoic acid, 1 eq to neutralize the Me₂NH·HCl, and 1 eq excess to ensure the reaction remains strictly basic, which is required for the initial carboxylate attack on the uronium salt.

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the benzoic acid derivative (1.0 mmol, 1.0 eq) and HATU (1.2 mmol, 1.2 eq).

  • Suspend the solids in anhydrous N,N-dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere.

  • Add DIPEA (3.0 mmol, 3.0 eq) dropwise. Stir the mixture at room temperature for 10 minutes to ensure complete formation of the activated O-Atab ester.

  • Add dimethylamine hydrochloride (1.5 mmol, 1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2–4 hours. Monitor reaction progression via LC-MS or TLC.

  • Workup: Quench the reaction by adding 10% aqueous citric acid (15 mL) to protonate and remove excess amine and DIPEA. Extract with ethyl acetate (3 × 15 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) to remove HOAt, followed by brine (5 × 20 mL) to remove residual DMF and tetramethylurea.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: T3P-Mediated Coupling (Process & Scale-Up)

Application: Recommended for multigram scale-up. T3P (Propylphosphonic anhydride) is non-explosive, less toxic, and generates strictly water-soluble byproducts[3]. Causality Note: T3P activates the carboxylic acid to form a mixed phosphonic anhydride. Because T3P is typically supplied as a 50% solution in ethyl acetate or DMF, it allows for a homogeneous reaction mixture and avoids the handling of hazardous dry coupling reagents[4].

Procedure:

  • In a round-bottom flask, dissolve the benzoic acid (10.0 mmol, 1.0 eq) and dimethylamine hydrochloride (15.0 mmol, 1.5 eq) in ethyl acetate or dichloromethane (30 mL).

  • Add DIPEA or Pyridine (35.0 mmol, 3.5 eq) and stir for 5 minutes at room temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • Add T3P (50% wt. solution in EtOAc, 15.0 mmol, 1.5 eq) dropwise via an addition funnel to control the mild exotherm.

  • Remove the ice bath and allow the reaction to warm to room temperature. If the benzoic acid is deactivated, heat the mixture to 50 °C for 12 hours.

  • Workup: Once complete, dilute the mixture with additional EtOAc (50 mL). Wash sequentially with water (2 × 50 mL), 1M HCl (50 mL), and saturated aqueous NaHCO₃ (50 mL). The phosphonic acid byproducts will partition entirely into the aqueous phase.

  • Dry the organic layer over MgSO₄, filter, and evaporate to yield the highly pure N,N-dimethylbenzamide.

Protocol C: EDC/HOBt Coupling (Standard Cost-Effective Route)

Application: Routine synthesis where cost is a primary concern. Causality Note: EDC·HCl is a water-soluble carbodiimide. HOBt is added to intercept the highly reactive but unstable O-acylisourea intermediate, preventing its rearrangement into an unreactive N-acylurea dead-end product[5].

Procedure:

  • Dissolve the benzoic acid (1.0 mmol, 1.0 eq) and HOBt hydrate (1.2 mmol, 1.2 eq) in anhydrous dichloromethane (DCM) (10 mL).

  • Add EDC·HCl (1.2 mmol, 1.2 eq) and stir at room temperature for 15 minutes.

  • Add dimethylamine hydrochloride (1.5 mmol, 1.5 eq) followed by DIPEA (3.0 mmol, 3.0 eq).

  • Stir at room temperature overnight (12–16 hours).

  • Workup: Dilute with DCM (10 mL). Wash with 1M HCl (15 mL), saturated NaHCO₃ (15 mL), and brine (15 mL). The urea byproduct of EDC is water-soluble and is easily removed during these washes.

  • Dry over Na₂SO₄, filter, and concentrate.

Troubleshooting & Self-Validation System

To ensure the protocol acts as a self-validating system, always monitor the activation step independently of the coupling step.

  • Stalled Reactions: If the reaction stalls, analyze the mixture via LC-MS before adding the amine. For HATU, you should observe the mass of the O-Atab ester. If it is not present, the benzoic acid may be too sterically hindered, or the solvent is wet (causing hydrolysis back to the acid).

  • Epimerization: While not typically a concern for achiral benzoic acids, if the substrate contains an α-chiral center on a side chain, T3P is the reagent of choice as it has the lowest rate of epimerization among standard coupling agents[3].

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. 1

  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. 3

  • Application Notes: Dimethylamine-¹³C₂ Hydrochloride for Derivatization of Small Molecules. Benchchem.5

  • Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity. ACS Publications. 4

  • Scale-up Reactions. Division of Research Safety - Illinois. 2

Sources

Method

Application Notes: Synthesis of a Novel Fungicidal Candidate Utilizing 2-Fluoro-5-methoxy-N,N-dimethylbenzamide

Introduction: The Strategic Role of Fluorinated Benzamides in Modern Agrochemicals The incorporation of fluorine into active pharmaceutical and agrochemical ingredients is a widely recognized strategy for enhancing molec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorinated Benzamides in Modern Agrochemicals

The incorporation of fluorine into active pharmaceutical and agrochemical ingredients is a widely recognized strategy for enhancing molecular properties.[1][2] Fluorine's high electronegativity and relatively small size can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors.[1] Within the vast landscape of agrochemical synthesis, fluorinated benzamide derivatives serve as critical building blocks for creating novel herbicides, insecticides, and fungicides.[3][4] These intermediates provide a stable scaffold that can be chemically elaborated to introduce desired functionalities and optimize biological activity.

This document provides a comprehensive guide to the application of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide as a precursor in the synthesis of a novel pyrazole-based fungicidal candidate. While direct applications of this specific N,N-dimethylbenzamide are not extensively documented in publicly available literature, its structural motifs—a fluorinated and methoxy-substituted phenyl ring—are characteristic of moieties found in several modern agrochemicals. The following protocols are based on established and reliable synthetic transformations, demonstrating a plausible and efficient pathway for leveraging this compound in an agrochemical discovery workflow.

Synthetic Strategy Overview

The overall synthetic approach involves the transformation of the relatively inert N,N-dimethylamide functional group into a more versatile ketone. This ketone then serves as a key intermediate for the construction of a biologically active pyrazole heterocycle, a common core structure in many commercial fungicides.

The proposed multi-step synthesis is as follows:

  • Hydrolysis: Conversion of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide to 2-Fluoro-5-methoxybenzoic acid.

  • Amide Coupling: Formation of the corresponding N-methoxy-N-methylamide (Weinreb amide) to facilitate controlled ketone synthesis.

  • Grignard Reaction: Reaction of the Weinreb amide with methylmagnesium bromide to yield 1-(2-fluoro-5-methoxyphenyl)ethan-1-one.

  • Cyclization: Condensation of the resulting acetophenone with a substituted hydrazine to form the final pyrazole-based fungicidal candidate.

This pathway is designed to be robust and high-yielding, utilizing well-understood reaction mechanisms to ensure reproducibility.

Visualized Synthetic Workflow

G cluster_0 Workflow for Fungicide Candidate Synthesis Start 2-Fluoro-5-methoxy-N,N- dimethylbenzamide Step1 Step 1: Hydrolysis Start->Step1 Intermediate1 2-Fluoro-5-methoxybenzoic acid Step1->Intermediate1 Step2 Step 2: Weinreb Amide Formation Intermediate1->Step2 Intermediate2 2-Fluoro-5-methoxy-N-methoxy- N-methylbenzamide Step2->Intermediate2 Step3 Step 3: Grignard Reaction Intermediate2->Step3 Intermediate3 1-(2-fluoro-5-methoxyphenyl)ethan-1-one Step3->Intermediate3 Step4 Step 4: Pyrazole Cyclization Intermediate3->Step4 End Final Product: Pyrazole Fungicide Candidate Step4->End

Caption: Overall workflow from the starting material to the final product.

Detailed Experimental Protocols

PART 1: Synthesis of 2-Fluoro-5-methoxybenzoic acid (Intermediate 1)

Rationale: The hydrolysis of the N,N-dimethylamide to a carboxylic acid is the crucial first step to enable further functionalization. Basic hydrolysis using a strong hydroxide source is an effective and standard method for this transformation.

Protocol:

  • To a solution of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide (10.0 g, 50.7 mmol) in ethanol (100 mL), add a 20% aqueous solution of sodium hydroxide (50 mL).

  • Heat the mixture to reflux (approximately 80-90°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Fluoro-5-methoxybenzoic acid.

StepReagents & ConditionsExpected YieldPurity (by HPLC)
1NaOH (aq), Ethanol, Reflux85-95%>98%
PART 2: Synthesis of 2-Fluoro-5-methoxy-N-methoxy-N-methylbenzamide (Weinreb Amide, Intermediate 2)

Rationale: Direct conversion of the carboxylic acid to a ketone using an organometallic reagent can be prone to over-addition. The formation of a Weinreb amide provides a stable intermediate that reacts cleanly with Grignard reagents to produce the desired ketone without the formation of tertiary alcohol byproducts.

Protocol:

  • Suspend 2-Fluoro-5-methoxybenzoic acid (8.0 g, 47.0 mmol) in dichloromethane (150 mL).

  • Add oxalyl chloride (5.1 mL, 58.8 mmol) dropwise at 0°C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

  • Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases and the solution becomes clear.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (5.5 g, 56.4 mmol) in dichloromethane (100 mL) and cool to 0°C.

  • Slowly add pyridine (9.5 mL, 117.5 mmol) to the N,O-dimethylhydroxylamine hydrochloride suspension.

  • Add the previously prepared acid chloride solution dropwise to the N,O-dimethylhydroxylamine/pyridine mixture at 0°C.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the Weinreb amide.

PART 3: Synthesis of 1-(2-fluoro-5-methoxyphenyl)ethan-1-one (Intermediate 3)

Rationale: The Grignard reaction with the Weinreb amide is a highly efficient method for carbon-carbon bond formation and the synthesis of ketones. The tetrahedral intermediate formed is stable at low temperatures and collapses to the ketone upon workup.

Protocol:

  • Dissolve the Weinreb amide (9.0 g, 42.2 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) and cool the solution to 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Add methylmagnesium bromide (3.0 M solution in diethyl ether, 16.9 mL, 50.6 mmol) dropwise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0°C for 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure acetophenone.

PART 4: Synthesis of the Pyrazole Fungicidal Candidate

Rationale: The condensation of a 1,3-dicarbonyl compound (or its equivalent, here an acetophenone) with a hydrazine is a classic and versatile method for synthesizing pyrazole heterocycles.

Protocol:

  • Dissolve 1-(2-fluoro-5-methoxyphenyl)ethan-1-one (6.0 g, 35.7 mmol) in glacial acetic acid (100 mL).

  • Add a substituted hydrazine, for example, 4-chlorophenylhydrazine hydrochloride (6.4 g, 35.7 mmol).

  • Heat the reaction mixture to 100°C and stir for 4-6 hours.

  • Cool the mixture to room temperature and pour it into ice water (200 mL).

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the final product.

Reaction Pathway Visualization

Caption: Key transformations in the synthesis of the pyrazole candidate.

Conclusion

2-Fluoro-5-methoxy-N,N-dimethylbenzamide, while not a direct precursor to a named commercial agrochemical based on current literature, represents a valuable and strategically functionalized starting material. The protocols outlined here demonstrate a robust and scientifically sound pathway to convert this compound into a high-value intermediate (a substituted acetophenone) and subsequently into a novel pyrazole-based fungicidal candidate. This workflow highlights the versatility of fluorinated benzamides in agrochemical research and provides a solid foundation for the development of new crop protection agents.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with 2-Fluoro-5-Methoxybenzaldehyde.
  • Mei, H., Han, J., & Fustero, S. (2020). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 233, 109502.
  • ChemicalBook. (n.d.). 2-Fluoro-5-methoxybenzamide synthesis.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-methoxy-N,N-dimethylbenzamide.
  • Chem-Impex. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide.
  • Alfa Chemistry. (n.d.). Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?.
  • ResearchGate. (2019). Synthesis of New Agrochemicals.
  • BenchChem. (n.d.). Application Notes and Protocols for the Use of 2-Methyl-5-nitrophenol as an Agrochemical Precursor.
  • Google Patents. (n.d.). US7232844B2 - Insect repellent compounds.
  • BenchChem. (2026). Optimizing Chemical Synthesis with High-Purity 2-Fluoro-N-methoxy-N-methylbenzamide.
  • Organic Syntheses. (n.d.). A. N-Methyl-N-phenyl benzamide (3).
  • Google Patents. (n.d.). US5489433A - Environmentally safe insecticide.
  • WIPO Patentscope. (2021). WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE.
  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-N-(4-methoxyphenyl)benzamide.
  • Justia Patents. (2014). Emulsifiable Concentrate Comprising Pesticide, Dimethyl Sulfoxide, Benzyl Alcohol, Alkyl Lactate and Diester.
  • Semantic Scholar. (2021). Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile.
  • European Patent Office. (2021). PESTICIDALLY ACTIVE THIOSEMICARBAZONE COMPOUNDS.
  • Bentham Science. (2025). Applications of Selectfluor in Organic Synthesis-A Quadrennial Update.
  • MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.
  • International Journal of Renewable Energy Development. (2025). One pot microwave-assisted synthesis of 2,5-dimethylfuran from bamboo hydrolysate in presence of green solvent and low-cost metal catalyst.

Sources

Application

Application Note: Regioselective C-6 Functionalization of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Technique: Synergistic Directed Ortho Metalation...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Technique: Synergistic Directed Ortho Metalation (DoM)

Executive Summary

The functionalization of highly substituted aromatic building blocks is a critical bottleneck in the development of complex active pharmaceutical ingredients (APIs). 2-Fluoro-5-methoxy-N,N-dimethylbenzamide is a densely functionalized scaffold that presents a unique opportunity for precise, late-stage C–H functionalization. This application note details the mechanistic rationale and validated experimental protocols for the exclusive functionalization of this molecule at the sterically hindered C-6 position . By leveraging synergistic Directed Ortho Metalation (DoM), researchers can achieve high regioselectivity and yield without the need for pre-functionalized halogenated precursors.

Mechanistic Rationale & Causality

The Complex-Induced Proximity Effect (CIPE)

The regioselective deprotonation of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide is governed by the Complex-Induced Proximity Effect (CIPE) [1]. The molecule possesses three distinct directing groups:

  • C-1 N,N-Dimethylcarboxamide (CONMe₂): A powerful Directed Metalation Group (DMG) that strongly coordinates lithium and directs base to the ortho positions (C-2 and C-6).

  • C-5 Methoxy (OMe): A moderate DMG that directs to its ortho positions (C-4 and C-6).

  • C-2 Fluoro (F): A weak DMG that directs to C-3.

Because the C-2 position is occupied by fluorine, the CONMe₂ group exclusively directs metalation toward C-6. Crucially, the C-6 position is also ortho to the C-5 methoxy group. This meta-relationship between the CONMe₂ and OMe groups creates a synergistic DoM effect [2]. The lithium cation of the base chelates simultaneously to the amide carbonyl oxygen and the methoxy oxygen. This pre-lithiation complex holds the basic anionic center directly over the C-6 proton, drastically lowering its kinetic pKa and overcoming the immense steric hindrance of the flanking groups.

Base Selection and Temperature Control

The choice of base and temperature is critical to the self-validating nature of this protocol:

  • Lithium 2,2,6,6-tetramethylpiperidide (LTMP): While sec-BuLi/TMEDA is a standard DoM base, the highly electrophilic nature of the amide carbonyl poses a risk of nucleophilic addition. LTMP provides extreme kinetic basicity with zero nucleophilicity, ensuring exclusive C-6 deprotonation [3].

  • Cryogenic Control (-78 °C): The resulting C-6 aryllithium species is highly reactive. If the temperature rises above -40 °C prior to electrophilic trapping, the molecule will undergo an Anionic ortho-Fries (AoF) rearrangement , where the aryllithium attacks its own amide carbonyl, leading to an undesired rearranged product. Strict maintenance of -78 °C prevents this degradation pathway.

DoM_Mechanism SM 2-Fluoro-5-methoxy- N,N-dimethylbenzamide Base LTMP Base (-78 °C, THF) SM->Base LTMP Addition Coord Pre-lithiation Complex (Li+ chelated to C=O & OMe) Base->Coord CIPE Chelation Lithiate C-6 Aryllithium Intermediate (Synergistic DoM) Coord->Lithiate C-6 Deprotonation Electrophile Electrophilic Quench (e.g., I2, DMF, B(OMe)3) Lithiate->Electrophile E+ Trapping Product C-6 Functionalized Product Electrophile->Product Aqueous Workup

Caption: Mechanistic pathway of synergistic Directed Ortho Metalation (DoM) at the C-6 position.

Quantitative Data Summaries

To guide experimental design, the following tables summarize the causality behind base selection and the expected outcomes for various electrophilic trapping agents.

Table 1: Base Selection and Causality Matrix

Base SystemTemp (°C)C-6 Metalation EfficiencyMechanistic Causality / Notes
LTMP -78Excellent Extreme steric bulk prevents nucleophilic attack on the amide carbonyl; highly kinetically basic.
sec-BuLi / TMEDA -78GoodTMEDA breaks Li aggregates to increase basicity; slight risk of nucleophilic addition to the carbonyl.
LDA -78PoorInsufficient kinetic basicity to rapidly deprotonate the sterically congested C-6 position.
n-BuLi -20Very PoorPromotes direct nucleophilic addition to the amide; low DoM regioselectivity and high impurity profile.

Table 2: Electrophile Scope and Reaction Outcomes

ElectrophileReagentResulting C-6 Functional GroupExpected Yield Range*
Iodine I₂C-6 Iodo (Halogenation)80–85%
Formyl DMFC-6 Carbaldehyde (Formylation)75–80%
Boronic Acid B(OMe)₃ / H⁺C-6 Boronic Acid (Borylation)65–75%
Methyl MeIC-6 Methyl (Alkylation)85–90%

*Yields are typical for highly activated, sterically hindered benzamides under optimized DoM conditions.

Experimental Protocols

The following protocols provide self-validating, step-by-step instructions for the C-6 functionalization of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide.

Protocol A: Preparation of LTMP (Lithium 2,2,6,6-tetramethylpiperidide)

Note: LTMP must be freshly prepared prior to the metalation step to ensure maximum titer and kinetic basicity.

  • Preparation: Flame-dry a 50 mL Schlenk flask under high vacuum and backfill with dry Argon (repeat 3x).

  • Amine Addition: Add anhydrous Tetrahydrofuran (THF) (10 mL) followed by 2,2,6,6-tetramethylpiperidine (1.20 mmol, 1.2 equiv).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Lithiation: Dropwise add n-Butyllithium (1.20 mmol, 1.2 equiv, typically 2.5 M in hexanes) via syringe over 5 minutes.

  • Maturation: Stir the pale-yellow solution at 0 °C for 30 minutes. The base is now ready for use.

Protocol B: C-6 Lithiation and Iodination

Objective: Synthesis of 2-Fluoro-6-iodo-5-methoxy-N,N-dimethylbenzamide.

  • Substrate Cooling: Cool the freshly prepared LTMP solution (from Protocol A) to -78 °C using a dry ice/acetone bath. Allow 10 minutes for temperature equilibration.

  • Substrate Addition: Dissolve 2-Fluoro-5-methoxy-N,N-dimethylbenzamide (1.00 mmol, 1.0 equiv) in anhydrous THF (5 mL). Add this solution dropwise to the LTMP solution down the side of the flask over 10 minutes to prevent localized warming.

  • Metalation: Stir the reaction mixture at -78 °C for 1.5 to 2 hours. Causality: This extended time at cryogenic temperatures ensures complete deprotonation of the sterically hindered C-6 proton without triggering the AoF rearrangement.

  • Electrophilic Trapping: Dissolve sublimed Iodine (I₂) (1.50 mmol, 1.5 equiv) in anhydrous THF (3 mL). Add this dark brown solution dropwise to the aryllithium intermediate at -78 °C.

  • Reaction Completion: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 1 hour.

  • Quenching (Self-Validation): Quench the reaction by adding saturated aqueous NH₄Cl (10 mL) followed by saturated aqueous Na₂S₂O₃ (5 mL). Self-Validation Check: The immediate disappearance of the brown iodine color upon thiosulfate addition confirms successful quenching of excess electrophile.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure C-6 iodinated product.

Workflow Step1 1. Base Prep Generate LTMP (0 °C, 30 min) Step2 2. Metalation Add Substrate (-78 °C, 2 h) Step1->Step2 Step3 3. Trapping Add Electrophile (-78 °C to RT) Step2->Step3 Step4 4. Quench Sat. NH4Cl / Na2S2O3 (RT) Step3->Step4 Step5 5. Isolation Extraction & Flash Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the C-6 functionalization via DoM.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933.[Link]

  • Tsukazaki, M., & Snieckus, V. (1992). "Directed ortho metalation – radical-induced cyclization synthetic connections. A route to highly substituted benzofurans." Canadian Journal of Chemistry, 70(5), 1486-1491.[Link]

  • Beak, P., & Brown, R. A. (1979). "Ortho metalations. Advantage of the amide functions." The Journal of Organic Chemistry, 44(24), 4463-4464.[Link]

Method

Introduction: The Strategic Importance of Fluorinated Benzamides in Modern Drug Development

An Application Guide for the Scale-Up Synthesis of Fluorinated Dimethylbenzamides The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scale-Up Synthesis of Fluorinated Dimethylbenzamides

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of active pharmaceutical ingredients (APIs).[1][2] Among these, fluorinated N,N-dimethylbenzamides represent a critical structural motif found in numerous drug candidates and commercial pharmaceuticals. Their synthesis, while straightforward at the laboratory bench, presents significant challenges when transitioning to pilot plant and manufacturing scales.[3][4]

This application note provides a comprehensive, field-proven guide for researchers, process chemists, and drug development professionals tasked with the scale-up synthesis of this important compound class. Moving beyond a simple recitation of steps, we delve into the mechanistic rationale, process safety, and critical parameter control required for a robust, reproducible, and safe manufacturing process. We will use the synthesis of N,N-dimethyl-3-(trifluoromethyl)benzamide as a representative case study, focusing on a classic and industrially viable acid chloride pathway.

Part 1: Synthetic Strategy and Mechanistic Considerations

The formation of an amide bond is one of the most frequently performed reactions in the pharmaceutical industry.[5][6] For large-scale production, the ideal synthetic route must balance reactivity, cost, safety, and waste generation. While numerous coupling reagents exist, many (such as HATU or HOBt-based systems) are often prohibitively expensive or generate difficult-to-remove byproducts, making them less suitable for manufacturing.[3][7]

A more robust and economical approach for scaling up the synthesis of simple benzamides is the conversion of the parent carboxylic acid to a highly reactive acyl chloride intermediate, which is then coupled with the amine.[5]

The Acyl Chloride Pathway: A Two-Stage Approach
  • Activation Step: The carboxylic acid (3-(trifluoromethyl)benzoic acid) is activated using a chlorinating agent, typically thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is the true catalytic species that accelerates the conversion to the acyl chloride.

  • Coupling Step: The highly electrophilic acyl chloride reacts rapidly and exothermically with dimethylamine to form the target amide bond. An acid scavenger (a tertiary amine base or excess dimethylamine) is required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.

This pathway is favored for its high atom economy, use of inexpensive reagents, and generally high conversion rates.

Reaction Pathway Diagram

G cluster_0 Stage 1: Acid Chloride Formation cluster_1 Stage 2: Amidation Acid 3-(Trifluoromethyl)benzoic Acid AcidChloride 3-(Trifluoromethyl)benzoyl Chloride Acid->AcidChloride Activation SOCl2 Thionyl Chloride (SOCl₂) + cat. DMF FinalProduct N,N-Dimethyl-3-(trifluoromethyl)benzamide AcidChloride->FinalProduct Coupling HCl_byproduct HCl (neutralized by base) Dimethylamine Dimethylamine (HN(CH₃)₂) G A Charge Reactor: - 3-(CF₃)benzoic acid - Toluene - cat. DMF B Add Thionyl Chloride (Control T & Off-Gas) A->B C Heat to 60-65°C (2-4 hours) B->C D IPC-1: Monitor Acid (TLC/HPLC) C->D E Vacuum Distill (Remove excess SOCl₂) D->E F Cool to 0-5°C & Dilute with Toluene E->F G Add Dimethylamine & TEA (Maintain T < 15°C) F->G H Warm to RT (1-2 hours) G->H I IPC-2: Monitor Amide Formation (TLC/HPLC) H->I J Aqueous Work-up: - Quench with H₂O - Acid/Base Washes - Brine Wash I->J K Dry & Concentrate (Yields Crude Product) J->K L Purification: Recrystallization K->L M Final Analysis: - Purity (HPLC) - Identity (NMR) - Melting Point L->M

Caption: Step-by-step workflow for the scale-up synthesis.

Part 3: Purification and Characterization

For crystalline solids, recrystallization is the most effective and scalable purification method. [8]Column chromatography is generally avoided at this scale due to high solvent consumption and cost.

Protocol: Recrystallization
  • Solvent Selection: A common solvent system for this class of compounds is ethyl acetate and hexanes.

  • Procedure: Dissolve the crude product (expect ~110-115 g) in a minimum amount of hot ethyl acetate (~150-200 mL). The goal is to create a saturated solution at the boiling point of the solvent.

  • Crystallization: Slowly add hexanes (~300-400 mL) with stirring until the solution becomes persistently cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8 °C) for at least 4 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold hexanes, and dry the product under vacuum at 40 °C to a constant weight.

Expected Results & Characterization
  • Yield: 85-95%

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): >99.0%

  • Identity: Confirm by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy. The spectra should be clean and match the expected structure of N,N-dimethyl-3-(trifluoromethyl)benzamide. [9]* Melting Point: Compare to literature values.

Conclusion

The successful scale-up of fluorinated dimethylbenzamide synthesis hinges on a thorough understanding of the reaction mechanism and a rigorous approach to process control. The acyl chloride pathway, while utilizing hazardous reagents, is a powerful and economical method for large-scale production. By carefully controlling reaction temperatures, managing off-gassing, and implementing robust work-up and purification procedures, researchers can safely and efficiently produce high-purity material suitable for advanced drug development programs. This self-validating protocol, grounded in established chemical principles, provides a reliable foundation for scaling this critical synthetic transformation.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • U.S. National Library of Medicine. (n.d.). PubChem Compound Summary for CID 277257, N,N-Dimethyl-3-(trifluoromethyl)benzamide. Retrieved March 4, 2026, from [Link]

  • Allen, C. L., & Williams, J. M. (2011). A green chemistry perspective on catalytic amide bond formation. Chemical Society Reviews, 40(7), 3405-3415. [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Dimethylamine. [Link]

  • B-CAS. (2026, February 6). Optimizing Amide Bond Formation: Scenario-Driven Insights.... BCA Protein Assay Kit. [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet for Dimethylamine. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Dimethylamine. EPA OSC Response. [Link]

  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. [Link]

  • Steiner, H. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA, 58(3), 156-159. [Link]

  • McKennon, M. J., et al. (2021). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Request PDF. [Link]

  • Airgas. (2019). Safety Data Sheet: Dimethylamine. [Link]

  • Scribd. (2016, July 20). Dimethylamine Aqueous Safety Data. [Link]

  • Bissky, G., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 33-46. [Link]

  • Wirth, T. (Ed.). (2003). Organoselenium Chemistry: Modern Developments in Organic Synthesis. Springer.
  • Frings, M., et al. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem, 13(21), 2279-2287. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Zhang, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3677. [Link]

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: 2-Fluoro-5-methoxy-N,N-dimethylbenzamide

A Guide to Preventing Hydrolysis and Ensuring Experimental Integrity Welcome to the technical support center for 2-Fluoro-5-methoxy-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Hydrolysis and Ensuring Experimental Integrity

Welcome to the technical support center for 2-Fluoro-5-methoxy-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on maintaining the stability of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you make informed decisions in your experiments. This document will cover the mechanisms of hydrolysis, troubleshooting strategies for degradation, and best practices for storage and handling.

Section 1: Understanding the Risk: The Chemistry of Amide Hydrolysis

This section addresses the fundamental chemical stability of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide, focusing on its susceptibility to hydrolysis.

Q: What is amide hydrolysis and why is it a concern for 2-Fluoro-5-methoxy-N,N-dimethylbenzamide?

A: Amide hydrolysis is a chemical reaction in which an amide bond is cleaved by reacting with water, resulting in a carboxylic acid and an amine.[1] For 2-Fluoro-5-methoxy-N,N-dimethylbenzamide, this means the compound can degrade into 2-fluoro-5-methoxybenzoic acid and dimethylamine. This degradation is a significant concern as it reduces the concentration of the active compound, potentially leading to inaccurate experimental results, loss of biological activity, and the introduction of confounding variables.

Amide bonds are generally more stable than esters due to resonance stabilization involving the nitrogen lone pair, which gives the C-N bond partial double-bond character.[2][3] However, this stability is not absolute, and the reaction can be catalyzed by acidic or basic conditions, and is significantly accelerated by heat.[2][4][5]

The specific structure of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide influences its reactivity:

  • 2-Fluoro Group: As an electron-withdrawing group, the fluorine atom at the ortho position can slightly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions.

  • 5-Methoxy Group: This group is electron-donating through resonance, which can help stabilize the amide bond by increasing electron density on the aromatic ring.

  • N,N-dimethyl Group: Being a tertiary amide, it experiences some steric hindrance around the carbonyl group, which can slow the rate of hydrolysis compared to primary or secondary amides.[1]

Despite these structural features, the risk of hydrolysis is ever-present, especially under non-optimal experimental or storage conditions.

G cluster_conditions Reaction Conditions reactant 2-Fluoro-5-methoxy- N,N-dimethylbenzamide product1 2-Fluoro-5-methoxybenzoic Acid reactant->product1 Hydrolysis product2 Dimethylamine reactant->product2 Hydrolysis Acid H₃O⁺, Heat Base OH⁻, Heat

Caption: Hydrolysis of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide.

Section 2: Troubleshooting Guide: Identifying and Resolving Degradation

This section provides a logical framework for identifying and addressing potential hydrolysis issues during your research.

Q: I suspect my compound is degrading in solution. How can I confirm this?

A: The most reliable way to confirm degradation is through analytical chemistry, typically High-Performance Liquid Chromatography (HPLC). A properly designed HPLC method can separate the parent compound from its more polar hydrolysis products.

Diagnostic Approach:

  • Analyze a Freshly Prepared Standard: Prepare a solution of your compound in a stable, aprotic solvent (e.g., acetonitrile or DMSO) and run an HPLC analysis immediately. This will serve as your baseline t=0 purity profile.

  • Analyze the Suspect Sample: Run an identical HPLC analysis on the sample you suspect has degraded.

  • Compare Chromatograms: Look for a decrease in the peak area of the parent compound and the appearance of new, typically earlier-eluting (more polar) peaks. The primary hydrolysis products to expect are 2-fluoro-5-methoxybenzoic acid and dimethylamine. The benzoic acid derivative should be readily detectable by UV-HPLC.

  • Spiking (Optional but Recommended): If you have a standard of the suspected degradation product (2-fluoro-5-methoxybenzoic acid), "spike" your degraded sample with a small amount of it. If your suspicion is correct, the area of the corresponding degradation peak should increase, confirming its identity.

Q: My analytical results show unexpected peaks. Could this be hydrolysis?

A: Yes, unexpected peaks, especially those that grow over time or upon exposure to aqueous, acidic, or basic conditions, are hallmark signs of hydrolysis. The flowchart below provides a systematic approach to troubleshooting this issue.

Caption: Troubleshooting workflow for suspected hydrolysis.

Section 3: Best Practices & Preventative Measures (FAQs)

Proactive measures are the most effective way to prevent hydrolysis. This FAQ section addresses common questions about handling and storage.

Q: What are the ideal long-term storage conditions for solid 2-Fluoro-5-methoxy-N,N-dimethylbenzamide?

A: Proper storage of the solid compound is critical to prevent slow degradation from atmospheric moisture.[4]

ParameterRecommendationRationale
Temperature ≤ 4°C (Refrigerated)Low temperatures drastically reduce the rate of any potential chemical degradation.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing both hydrolysis and oxidation.[6]
Container Tightly-sealed Amber Glass VialProtects from light, which can cause photodegradation, and prevents moisture ingress.[7][8]
Environment Dry, Dark LocationMinimizes exposure to ambient humidity and light. A desiccator is highly recommended.
Q: How should I prepare stock solutions to maximize stability?

A: The choice of solvent is the single most important factor for solution stability.

Solvent ClassRecommended SolventsStability Profile
Aprotic Polar (Best) DMSO, DMF, AcetonitrileExcellent. These solvents do not have a proton to donate and cannot participate in hydrolysis. Ideal for long-term storage of stock solutions.
Aprotic Non-Polar Dichloromethane (DCM), Ethyl AcetateGood. While stable, the compound's solubility may be limited. Ensure the solvent is anhydrous.
Protic (Use with Caution) Methanol, EthanolFair to Poor. These solvents contain hydroxyl groups and can act as nucleophiles, leading to solvolysis over time. Use only for immediate experimental needs.
Aqueous (Avoid for Storage) Water, BuffersPoor. Water is the reactant in hydrolysis. Never store stock solutions in aqueous media. Prepare fresh for each experiment.
Q: I must use an aqueous buffer for my experiment. What pH range is safest?

A: Amide hydrolysis is slowest near neutral pH. Both strongly acidic and strongly basic conditions will catalyze the degradation.[1][9] For experiments requiring aqueous buffers, it is strongly recommended to maintain a pH between 6.0 and 7.5 . If your experiment must be run outside this range, minimize the time the compound is in the solution and keep the temperature as low as feasible.

Q: Are there any incompatible reagents or conditions I should avoid?

A: Absolutely. Avoid the following to ensure the integrity of your compound:

  • Strong Acids: (e.g., HCl, H₂SO₄)

  • Strong Bases: (e.g., NaOH, KOH)

  • Prolonged Heating: Especially in the presence of protic or aqueous solvents.[2]

  • High Humidity Environments: Always handle the solid compound in a dry environment.[4]

Section 4: Protocols & Methodologies

This section provides validated, step-by-step procedures for key analytical and preparatory tasks.

Protocol 4.1: HPLC Method for Assessing Purity and Detecting Hydrolysis Products

This is a general reverse-phase HPLC method suitable for monitoring the stability of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm[10]

  • Injection Volume: 10 µL

  • Expected Elution Order: 2-Fluoro-5-methoxybenzoic acid (more polar) will elute before the parent 2-Fluoro-5-methoxy-N,N-dimethylbenzamide.

Protocol 4.2: Recommended Procedure for Preparing a Stable Stock Solution

This protocol describes how to prepare a 10 mM stock solution in DMSO for long-term storage.

  • Preparation: Allow the vial of solid 2-Fluoro-5-methoxy-N,N-dimethylbenzamide to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of the compound in a clean, dry vial. (For 1 mL of a 10 mM solution, you will need approximately 2.11 mg).

  • Solvent Addition: Add the required volume of anhydrous, high-purity DMSO using a calibrated micropipette.

  • Dissolution: Vortex the solution for 30-60 seconds until the solid is completely dissolved. Gentle warming in a 30-40°C water bath can be used if necessary, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller volume, tightly-capped amber vials to minimize freeze-thaw cycles and headspace.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store at -20°C or -80°C for maximum long-term stability.

References
  • Fiveable. (2025, August 15). Hydrolysis of Amides Definition - Organic Chemistry II Key...[Link]

  • Patsnap. (2026, February 28). How to Minimize Amide Hydrolysis in High-Humidity Environments. [Link]

  • Barbe, G., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530. [Link]

  • DTU Research Database. (n.d.). Synthesis and stability of strongly acidic benzamide derivatives. [Link]

  • Study.com. (n.d.). Amides Reactions. [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?[Link]

  • Alukah. (n.d.). Hydrolysis of Amides. [Link]

  • Gacasan, L. E., et al. (1998). Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 262(2), 191-197. [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. [Link]

  • Eden Botanicals. (2024, November 15). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. [Link]

  • Aroma Farmacy. (2024, March 29). A Guide to Store Essential Oils: Tips and Tricks for Proper Storage. [Link]

  • Essenciales. (n.d.). Preserving essential oils. [Link]

Sources

Troubleshooting

troubleshooting low reactivity in ortho-lithiation of benzamides

Welcome to the technical support center for the ortho-lithiation of benzamides. This resource is designed for researchers, scientists, and professionals in drug development who utilize this powerful synthetic transformat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the ortho-lithiation of benzamides. This resource is designed for researchers, scientists, and professionals in drug development who utilize this powerful synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the success of your experiments. The information provided is grounded in established scientific principles and practical laboratory experience.

Troubleshooting Guide: Low Reactivity and Side Reactions

This section addresses specific issues that can lead to low reactivity or the formation of undesired byproducts during the ortho-lithiation of benzamides. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Q1: My ortho-lithiation reaction shows low conversion, and I recover a significant amount of starting material. What are the likely causes and how can I improve the yield?

A1: Low conversion in ortho-lithiation is a common issue that can often be resolved by systematically evaluating and optimizing several key reaction parameters.

Incomplete deprotonation is the primary reason for recovering starting material. The efficiency of this step is influenced by the basicity of the organolithium reagent, the reaction temperature, the presence of additives, and the nature of the benzamide substrate itself.

Potential Causes & Solutions:

  • Insufficient Basicity of the Organolithium Reagent: The pKa of the ortho-proton on the benzamide dictates the required strength of the base. While n-BuLi is often sufficient, less acidic protons may require a stronger base.[1][2]

    • Solution: Switch to a more basic organolithium reagent. The general order of basicity is: t-BuLi > s-BuLi > n-BuLi.[3][4] For particularly challenging substrates, a "superbase" like n-BuLi/KOt-Bu (LICKOR) can be employed.[3]

  • Inadequate Reaction Temperature or Time: Ortho-lithiation is often performed at low temperatures (-78 °C) to maintain the stability of the aryllithium intermediate.[5] However, if the rate of deprotonation is slow, this temperature may be too low to achieve complete conversion in a reasonable timeframe.

    • Solution: Gradually increase the reaction temperature. After the initial addition of the organolithium at -78 °C, allow the reaction to slowly warm to -40 °C or even 0 °C for a period before quenching.[6] Monitor the reaction progress by taking aliquots, quenching with an electrophile (e.g., MeOD or MeI), and analyzing by LC-MS or GC-MS to determine the optimal temperature and time.

  • Aggregation of the Organolithium Reagent: Organolithium reagents exist as aggregates in solution, which reduces their reactivity.[7]

    • Solution: Add a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA breaks up these aggregates, increasing the effective basicity and accelerating the rate of lithiation.[7][8] Typically, 1.1-1.2 equivalents of TMEDA per equivalent of organolithium are used.

  • Steric Hindrance: Bulky substituents on the amide nitrogen or near the ortho-position can hinder the approach of the organolithium reagent.

    • Solution: Employ a less sterically hindered organolithium reagent if a more basic one is not feasible. For instance, if t-BuLi is failing, s-BuLi with TMEDA might be more effective. Additionally, prolonged reaction times may be necessary.

Troubleshooting Workflow for Low Conversion

start Low Conversion of Benzamide base Increase Basicity of Organolithium (n-BuLi -> s-BuLi -> t-BuLi) start->base Is the base strong enough? temp Optimize Temperature (e.g., -78°C to -40°C or 0°C) base->temp Still low conversion? tmeda Add TMEDA (1.1-1.2 eq) temp->tmeda Still low conversion? time Increase Reaction Time tmeda->time Still low conversion? electrophile Check Electrophile Reactivity time->electrophile Is the electrophile issue? quench Successful Reaction electrophile->quench Problem Solved

Caption: A systematic workflow for troubleshooting low conversion in ortho-lithiation.

Q2: I am observing significant side product formation, particularly benzylic deprotonation or nucleophilic addition to the amide. How can I improve the selectivity?

A2: The formation of side products arises from competing reaction pathways. Optimizing the choice of base and reaction conditions can significantly enhance the desired ortho-lithiation.

  • Benzylic Deprotonation: If the benzamide has an alkyl substituent with acidic protons (e.g., a methyl group), deprotonation at the benzylic position can compete with ortho-lithiation.[3]

    • Cause: Alkyllithium bases can act as both strong bases and nucleophiles. Lithium amide bases, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), are more sterically hindered and less nucleophilic, favoring deprotonation of the more acidic ring protons over benzylic protons in some cases.[3]

    • Solution: Switch from an alkyllithium reagent to a lithium amide base like LDA or LiTMP.[3][9] This can shift the selectivity towards ortho-lithiation.

  • Nucleophilic Addition to the Amide: While tertiary amides are generally poor electrophiles, highly reactive organolithiums can, in some instances, add to the carbonyl group.[7]

    • Cause: This is more likely with less sterically hindered organolithiums and at higher temperatures where the rate of addition may become competitive.

    • Solution: Use a more sterically hindered base (s-BuLi or t-BuLi) which disfavors nucleophilic attack. Maintaining a low reaction temperature (-78 °C) is also crucial.

FAQs: Understanding the Fundamentals of Benzamide Ortho-Lithiation

This section provides answers to frequently asked questions, offering a deeper understanding of the principles governing this reaction.

Q1: What is the mechanism of directed ortho-metalation (DoM) for benzamides?

A1: Directed ortho-metalation is a two-step process initiated by the coordination of the organolithium reagent to the directing metalation group (DMG), in this case, the benzamide.[10]

  • Coordination: The Lewis acidic lithium atom of the organolithium reagent coordinates to the Lewis basic oxygen atom of the benzamide carbonyl. This forms a pre-lithiation complex.[7] This coordination brings the organolithium into close proximity to the ortho-protons of the aromatic ring.

  • Deprotonation: The alkyl group of the organolithium then acts as a base, abstracting one of the now proximal and kinetically favored ortho-protons.[10] This results in the formation of a stable five-membered ring-like intermediate and the release of an alkane. The resulting aryllithium species is then ready to react with an electrophile.

Mechanism of Directed Ortho-Metalation of a Benzamide

sub Benzamide Substrate complex Pre-lithiation Complex sub->complex + R-Li rli R-Li rli->complex arl Ortho-lithiated Intermediate complex->arl - R-H product Ortho-substituted Product arl->product + E+ e_plus E+ e_plus->product

Caption: The general mechanism of directed ortho-metalation of a benzamide.

Q2: How do I choose the appropriate organolithium reagent?

A2: The choice of organolithium reagent is a balance between reactivity and selectivity.[4]

ReagentRelative BasicitySteric HindranceCommon Applications in Ortho-Lithiation
n-BuLi StrongLowGeneral-purpose, for substrates with relatively acidic ortho-protons.
s-BuLi StrongerModerateOften used with TMEDA for less activated substrates or when n-BuLi is ineffective.[3]
t-BuLi StrongestHighFor deprotonation of weakly acidic protons; its steric bulk minimizes nucleophilic addition.[3][4]
LDA/LiTMP Strong, Non-nucleophilicHighUsed to avoid competitive benzylic deprotonation or nucleophilic addition.[3][9]

Table 1: Comparison of Common Organolithium Reagents for Ortho-Lithiation

Q3: What is the role of the N-substituents on the benzamide?

A3: The nature of the N-substituents on the benzamide plays a crucial role in the efficiency of the ortho-lithiation. Tertiary amides, such as N,N-diethylbenzamide or N,N-diisopropylbenzamide, are excellent directing groups.[3][11] The alkyl groups on the nitrogen influence the conformation of the amide, which in turn affects its ability to coordinate with the organolithium reagent. Secondary amides can also be used, but they require an additional equivalent of base to deprotonate the N-H proton first.[6]

Q4: My reaction seems to work, but I have difficulty hydrolyzing the resulting tertiary benzamide. What are the best practices for this transformation?

A4: Tertiary benzamides are notoriously difficult to hydrolyze due to steric hindrance and the stability of the amide bond.[3][12]

  • Acidic Hydrolysis: Harsh conditions are often necessary. Refluxing in concentrated strong acids like 6N HCl or HBr for extended periods (24-48 hours) is a common method.[13]

  • Basic Hydrolysis: Strong basic conditions, such as refluxing with a large excess of KOH in a high-boiling solvent like ethylene glycol, can be effective.[13]

  • Alternative Cleavage Methods: For substrates sensitive to harsh acidic or basic conditions, alternative methods have been developed. One such protocol involves reduction of the amide to an aldehyde using Schwartz's reagent (Cp₂Zr(H)Cl).[3]

Experimental Protocols

General Protocol for the Ortho-Lithiation of N,N-Diethylbenzamide

This protocol is a starting point and may require optimization for different substrates and electrophiles.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add N,N-diethylbenzamide (1.0 eq) and anhydrous THF (or diethyl ether) (0.1-0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of TMEDA (Optional but Recommended): Add TMEDA (1.1-1.2 eq) dropwise via syringe.

  • Addition of Organolithium: Slowly add s-BuLi (1.1-1.2 eq, as a solution in cyclohexane) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Lithiation: Stir the resulting solution at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the electrophile (1.2-1.5 eq), either neat or as a solution in anhydrous THF, dropwise at -78 °C.

  • Warming and Quenching: Allow the reaction to warm to room temperature overnight. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References

Sources

Optimization

Technical Support Center: Crystallization &amp; Troubleshooting for 2-Fluoro-5-methoxy-N,N-dimethylbenzamide

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with isolating and purifying 2-Fluoro-5-methoxy-N,N-dimethylbenza...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with isolating and purifying 2-Fluoro-5-methoxy-N,N-dimethylbenzamide [1].

Designing a crystallization process for this specific intermediate presents unique thermodynamic challenges. The N,N-dimethyl substitution completely removes the hydrogen-bond donor capacity of the amide nitrogen. Without the ability to form the robust, continuous hydrogen-bonded "tapes" typical of primary benzamides, this molecule exhibits increased lipophilicity, a lower melting point, and a high solubility in most organic solvents[2]. Consequently, the system is highly susceptible to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than classical nucleation[3].

This guide provides mechanistically grounded troubleshooting strategies and self-validating protocols to bypass LLPS and achieve high-purity crystalline yields.

Physicochemical Profiling & Solvent System Selection

Selecting the correct solvent system is the most critical variable in preventing oiling out. Because the molecule features both polar (amide) and lipophilic (fluoro, methoxy, dimethyl) domains, binary solvent systems (Solvent/Anti-Solvent) offer the most precise control over the Metastable Zone Width (MSZW).

System TypeGood SolventAnti-SolventCausality & Mechanistic Rationale
Ester / Alkane Ethyl AcetateHeptaneOptimal System: EtOAc perfectly matches the molecule's moderate polarity. Heptane lowers solubility gradually, providing a wide MSZW that favors crystal growth over LLPS.
Alcohol / Water EthanolWaterHigh-Risk System: Ethanol readily dissolves the compound, but water's extreme polarity can cause the system to crash out too rapidly, crossing the binodal curve and causing immediate oiling out.
Aromatic / Alkane TolueneHexaneAlternative: Toluene solvates the fluorinated aromatic ring via π-π interactions. Hexane forces controlled precipitation, though residual toluene can be difficult to dry.

Troubleshooting & FAQs

Q1: My crystallization consistently "oils out" (forms a second liquid phase) instead of forming solid crystals. Why does this happen, and how do I fix it? A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the system's supersaturation is driven so high that it crosses the binodal curve before reaching the solubility curve[3]. This creates two distinct liquid phases: a solute-rich oil and a solvent-rich continuous phase[4]. Because 2-Fluoro-5-methoxy-N,N-dimethylbenzamide lacks H-bond donors, its lattice energy is relatively low, making the oil phase thermodynamically favorable under rapid cooling.

  • The Fix: Redissolve the oil by heating the mixture back to a clear solution. Add a small volume (5-10%) of your good solvent to decrease the supersaturation level, ensuring the compound stays soluble longer during the cooling ramp[5]. Switch to a slower cooling rate (e.g., 0.1 °C/min) to stay within the metastable zone.

Q2: I am getting a fine, sticky powder that traps solvent, resulting in poor purity. How can I improve the crystal habit? A2: A fine powder indicates catastrophic, unseeded nucleation. When supersaturation is generated too quickly (e.g., dumping anti-solvent into the reactor), thousands of tiny nuclei form simultaneously. These small crystals agglomerate and trap mother liquor (solvent and impurities) within their interstitial spaces.

  • The Fix: Implement a seeded anti-solvent crystallization . By adding 0.5% to 1.0 wt% of pure seed crystals before the critical nucleation threshold is reached, you provide a low-energy surface for the solute to deposit onto. This shifts the kinetic pathway from primary nucleation to controlled crystal growth, yielding larger, filterable crystals[3].

Q3: How do I remove an unwanted polymorph that keeps appearing in my batches? A3: Polymorphism in substituted benzamides is often driven by the rotation of the methoxy and amide groups. If a metastable polymorph is nucleating, it is likely due to kinetic trapping.

  • The Fix: Utilize Ostwald ripening. Hold the suspension at an elevated temperature (just below the dissolution point) for several hours. The more soluble, metastable polymorph will dissolve, and the stable polymorph will grow. Furthermore, exclusively use seeds of the desired polymorph to direct the crystalline outcome[3].

Process Visualizations

The following diagram illustrates the thermodynamic divergence between a failed crystallization (oiling out) and a successful, controlled nucleation pathway.

G A Clear Solution (High Temp) B Rapid Cooling (High Supersaturation) A->B C Controlled Cooling (Low Supersaturation) A->C D Liquid-Liquid Phase Separation (Oiling Out) B->D E Metastable Zone (Seeding Window) C->E F Amorphous Solid / Impure Oil D->F G High-Purity Crystalline API E->G Seed Addition

Thermodynamic pathways: Oiling out vs. controlled nucleation.

Validated Experimental Protocols

To ensure a self-validating system, the following protocol utilizes an Ethyl Acetate/Heptane system. This method relies on mixing-induced supersaturation combined with seeding to completely bypass the LLPS boundary.

Protocol: Seeded Anti-Solvent Crystallization (EtOAc / Heptane)

Phase 1: Dissolution and Polish Filtration

  • Dissolution: In a jacketed reactor, suspend 10.0 g of crude 2-Fluoro-5-methoxy-N,N-dimethylbenzamide in 30 mL of Ethyl Acetate (3 volumes).

  • Heating: Heat the reactor to 50 °C under moderate agitation (250 rpm) until a completely clear solution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a clean, pre-warmed reactor to remove any foreign particulates that could act as uncontrolled nucleation sites.

Phase 2: MSZW Establishment and Seeding 4. Anti-Solvent Priming: Slowly add 10 mL of Heptane (1 volume) over 15 minutes while maintaining the temperature at 50 °C. The solution must remain clear. Causality: This brings the system into the lower boundary of the Metastable Zone without triggering spontaneous nucleation. 5. Cooling: Ramp the temperature down to 40 °C at a rate of 0.2 °C/min. 6. Seeding: Add 50 mg (0.5 wt%) of pure 2-Fluoro-5-methoxy-N,N-dimethylbenzamide seed crystals. Hold the temperature at 40 °C for 60 minutes. Validation step: Visually confirm that the seed crystals do not dissolve (which would mean the solution is undersaturated) and do not oil out (which would mean supersaturation is too high).

Phase 3: Crystal Growth and Isolation 7. Anti-Solvent Addition: Linearly dose an additional 40 mL of Heptane (4 volumes) over 4 hours (10 mL/hr) at 40 °C. 8. Final Cooling: Cool the resulting white suspension to 5 °C at 0.1 °C/min and hold for 2 hours to maximize yield. 9. Filtration & Washing: Filter the crystals under vacuum. Wash the filter cake with 15 mL of cold Heptane (5 °C) to displace residual mother liquor. Dry under vacuum at 40 °C to constant weight.

Workflow S1 Dissolve in EtOAc (Good Solvent) S2 Polish Filtration (Remove Particulates) S1->S2 S3 Heat to 50°C & Add 1V Heptane S2->S3 S4 Add Seed Crystals (0.5 wt% at 40°C) S3->S4 S5 Slow Heptane Addition (4V over 4 hrs) S4->S5 S6 Cool to 5°C & Filter S5->S6

Step-by-step anti-solvent crystallization workflow.

References

Sources

Troubleshooting

alternative coupling agents for sterically hindered benzamide synthesis

Topic: Sterically Hindered Benzamide Synthesis Status: Active Agent: Senior Application Scientist (Ph.D.) Ticket Context: Overcoming low reactivity and side reactions in "ortho-ortho" substituted coupling systems. Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Sterically Hindered Benzamide Synthesis

Status: Active Agent: Senior Application Scientist (Ph.D.) Ticket Context: Overcoming low reactivity and side reactions in "ortho-ortho" substituted coupling systems.

Executive Summary: The "Ortho-Ortho" Challenge

Standard coupling reagents (EDC, DCC, HBTU) rely on the formation of an active ester intermediate. In sterically hindered systems—specifically where both the carboxylic acid and the aniline possess ortho substituents (e.g., 2,6-dimethylbenzoic acid + 2,6-diisopropylaniline)—the nucleophilic attack of the amine on the active ester is kinetically prohibited. The amine cannot approach the carbonyl carbon due to the "picket fence" of steric bulk.

To solve this, we must move beyond standard active esters to reagents that either:

  • Create a smaller, more electrophilic intermediate (Acid Chlorides/Fluorides).

  • Utilize entropy-driven cyclic transition states (T3P).

  • Leverage neighboring group participation (HATU).

Module 1: The Modern Standard – T3P (Propylphosphonic Anhydride)[1]

Why it works: T3P is a cyclic phosphonic anhydride. Unlike linear anhydrides, its cyclic structure relieves strain upon ring opening, providing a massive thermodynamic driving force. Crucially, it creates a highly reactive mixed anhydride intermediate that is less sterically demanding than an OBt/OAt ester.

Key Benefit:

  • Epimerization Control: Lowest rate of epimerization among commercial reagents.

  • Workup: The by-product (propylphosphonic acid) is water-soluble.[1][2] No chromatography is usually required for the reagent by-products.

Standard Protocol (Hindered Substrates):

  • Solvent: Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.1–1.5 equiv) in Ethyl Acetate (EtOAc) or 2-MeTHF .

    • Note: Avoid DMF if possible; T3P is most effective in non-polar or moderately polar aprotic solvents where the ionic transition state is tighter.

  • Base: Add Pyridine (3.0–4.0 equiv) or DIPEA (3.0 equiv).

    • Critical: Pyridine often gives higher yields than DIPEA for T3P specifically due to the formation of an acyl-pyridinium intermediate.

  • Addition: Cool to 0°C. Add T3P (50% w/w in EtOAc, 1.5–2.0 equiv) dropwise.

  • Reaction: Allow to warm to RT. For extreme hindrance, heat to 60°C (T3P is thermally stable).

  • Workup: Wash with water, 1M HCl (if product stable), and sat. NaHCO3.

Mechanism Visualization:

T3P_Mechanism Acid Carboxylic Acid (R-COOH) MixedAnh Mixed Anhydride Intermediate Acid->MixedAnh Activation Base Base (Pyridine/DIPEA) Base->MixedAnh T3P T3P Reagent (Cyclic Anhydride) T3P->MixedAnh Product Benzamide Product MixedAnh->Product Nucleophilic Attack Byproduct Water-Soluble P-Byproduct MixedAnh->Byproduct Amine Hindered Amine (R'-NH2) Amine->Product

Caption: T3P activation pathway. The cyclic anhydride opens to form a mixed anhydride, which is then attacked by the amine. The phosphorus byproduct is water-soluble.[2]

Module 2: The "Stealth" Acid Chloride – Ghosez’s Reagent

Why it works: Standard acid chloride generation (SOCl₂, Oxalyl Chloride) generates HCl gas, which can degrade acid-sensitive protecting groups (Boc, tBu esters). Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates acid chlorides under neutral conditions .[3][4]

Best For:

  • Substrates with acid-labile groups (Boc, TBS).

  • "Impossible" couplings where active esters fail completely.

Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM or Chloroform .

  • Reagent: Add Ghosez’s Reagent (1.1–1.2 equiv) at RT. Stir for 1–2 hours.

    • Monitoring: Monitor by TLC (conversion of acid to acid chloride; quench an aliquot with MeOH to check for methyl ester formation).

  • Coupling: Add the Hindered Amine (1.2 equiv) and DIPEA/TEA (2.0 equiv) directly to the acid chloride solution.

  • Reaction: Stir at RT or reflux if necessary.

Troubleshooting Note: Ghosez's reagent is extremely moisture-sensitive. Syringes and glassware must be oven-dried. If the reagent is cloudy, it has hydrolyzed and will not work.

Module 3: High-Performance Uroniums – HATU & PyBrOP

The Distinction:

  • HATU: Uses the HOAt (7-azabenzotriazole) leaving group. The nitrogen at the 7-position creates a "neighboring group effect" (anchimeric assistance) that stabilizes the transition state and accelerates the amine attack.

  • PyBrOP: A phosphonium salt. Unlike uroniums (HATU/HBTU), it cannot form guanidinium byproducts with the amine. It is the reagent of choice for N-methylated or electron-deficient amines.

Comparison Data:

FeatureHATUPyBrOPT3P
Mechanism Active Ester (OAt)Active Ester (OBt) / Acid BromideMixed Anhydride
Steric Tolerance HighHighVery High
N-Methyl Amines GoodExcellent Good
Epimerization LowModerateVery Low
Cost HighHighModerate
Troubleshooting Guide (FAQ)

Ticket #101: "My reaction turns black and yield is <10%."

  • Diagnosis: Likely decomposition of the amine or acid due to harsh activation, or "background" reaction with the solvent.

  • Solution: Switch to T3P in EtOAc . The mild buffering of the pyridine/T3P system prevents decomposition. If using HATU, ensure DMF is amine-free (freshly distilled or biotech grade).

Ticket #102: "I see the active ester forming by LCMS, but the amine won't touch it."

  • Diagnosis: Steric bulk is preventing the amine approach. The active ester is too stable.

  • Solution: You need a smaller electrophile. Switch to Ghosez’s Reagent to make the acid chloride. The chloride leaving group is physically smaller than the OAt/OBt group, allowing the hindered amine to attack.

Ticket #103: "I have a Boc group and I need to make an acid chloride."

  • Diagnosis: Thionyl chloride (SOCl₂) will deprotect the Boc group.

  • Solution: Use Ghosez’s Reagent or Cyanuric Fluoride . Both generate acyl halides under neutral conditions, preserving the Boc group.

Ticket #104: "My product is stuck in the DMF/HMPA solvent."

  • Diagnosis: High boiling solvents are difficult to remove from lipophilic benzamides.

  • Solution: Use T3P in 2-MeTHF . 2-MeTHF is immiscible with water (unlike DMF), allowing for aqueous washes to remove impurities, and it has a higher boiling point than EtOAc for heating.

Decision Logic: Selecting the Right Agent

Selection_Logic Start Start: Hindered Coupling IsAcidSensitive Are there Acid-Sensitive Groups? (Boc, tBu, TBS) Start->IsAcidSensitive UseGhosez Use Ghosez's Reagent (Neutral Acid Chloride) IsAcidSensitive->UseGhosez Yes IsNMethyl Is the Amine N-Methylated or Electron Deficient? IsAcidSensitive->IsNMethyl No UsePyBrOP Use PyBrOP (Prevents Guanidinylation) IsNMethyl->UsePyBrOP Yes CheckSolubility Is Product Water Soluble? IsNMethyl->CheckSolubility No UseHATU Use HATU (Requires Chromatography) CheckSolubility->UseHATU Yes (Hard to wash) UseT3P Use T3P (Easy Aqueous Workup) CheckSolubility->UseT3P No (Lipophilic)

Caption: Logical flow for selecting the optimal coupling agent based on substrate properties.

References
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 11391–11461.

  • Wissmann, H., & Kleiner, H. J. (1980).[5] New Peptide Synthesis Method using Propanephosphonic Acid Anhydride. Angewandte Chemie International Edition, 19(2), 133-134.

  • Ghosez, L., et al. (1969). Synthesis of Acyl Chlorides under Neutral Conditions. Journal of the Chemical Society, Chemical Communications.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[6] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208.

Sources

Optimization

separating 2-Fluoro-5-methoxy-N,N-dimethylbenzamide from starting materials

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers struggling with the isolation of tertiary amides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers struggling with the isolation of tertiary amides. The core philosophy of purifying 2-Fluoro-5-methoxy-N,N-dimethylbenzamide lies in exploiting the extreme


 differences between the neutral target amide and its highly ionizable precursors.

This guide provides a comprehensive, causality-driven approach to separating this specific benzamide from its starting materials (2-fluoro-5-methoxybenzoic acid and dimethylamine) and common coupling reagents.

Architectural Overview of the Separation

The separation strategy relies on orthogonal liquid-liquid extraction (LLE). Because 2-Fluoro-5-methoxy-N,N-dimethylbenzamide lacks an N-H bond, it cannot act as a hydrogen-bond donor and remains strictly neutral across a broad pH range . By selectively driving the pH of the aqueous washes to extremes, we can force the unreacted starting materials into their charged, water-soluble states while leaving the target amide in the organic phase.

Workflow Start Crude Reaction Mixture (Amide, Acid, Amine, Reagents) LiCl 5% aq. LiCl Wash (Removes DMF) Start->LiCl AcidWash 10% Citric Acid Wash (Removes Dimethylamine & EDC) LiCl->AcidWash BaseWash Sat. NaHCO3 Wash (Removes Benzoic Acid & HOBt) AcidWash->BaseWash OrgPhase Organic Phase (Contains Target Amide) BaseWash->OrgPhase Silica Silica Gel Chromatography (Hexanes/EtOAc Gradient) OrgPhase->Silica Pure Pure 2-Fluoro-5-methoxy- N,N-dimethylbenzamide Silica->Pure

Workflow for the extraction and purification of the target benzamide.

Quantitative Separation Parameters

To design a self-validating protocol, we must first understand the physicochemical boundaries of the molecules in our mixture.

ParameterValueCausality / Impact on Separation Strategy
Target Amide LogP ~1.25Indicates preferential solubility in organic solvents (EtOAc, DCM) over water .
Target Amide MW 197.21 g/mol Used for LC-MS validation (Expected

= 198.2).
Dimethylamine

10.7Highly basic; requires an aqueous wash at pH < 3 (e.g., Citric Acid) for complete protonation and aqueous partitioning.
2-Fluoro-5-methoxybenzoic acid

~3.5 - 4.0Acidic; requires an aqueous wash at pH > 8 (e.g., Sat.

) for complete deprotonation and aqueous partitioning.
DMF Water Solubility MiscibleNecessitates a 5% LiCl wash to disrupt hydrogen bonding and force the reaction solvent into the aqueous phase.

Self-Validating Extraction Protocol

This step-by-step methodology ensures the complete removal of starting materials prior to any chromatographic polishing .

Materials Required: Ethyl Acetate (EtOAc), 5% aqueous Lithium Chloride (LiCl), 10% aqueous Citric Acid, Saturated aqueous Sodium Bicarbonate (


), Brine, Anhydrous 

.

Step-by-Step Methodology:

  • Dilution: Dilute the crude reaction mixture (e.g., 10 mL DMF) with 50 mL of EtOAc. Causality: EtOAc is chosen over DCM because DMF partitions more favorably into aqueous washes from EtOAc.

  • Reaction Solvent Removal: Wash the organic layer with 5% aqueous LiCl (3 x 25 mL).

    • Causality:

      
       ions strongly coordinate with DMF, breaking its hydration shell and forcing it into the aqueous phase.
      
    • Validation Check: The organic layer volume should visibly decrease as DMF is removed.

  • Amine & Basic Reagent Removal: Wash the organic phase with 10% aqueous Citric Acid (2 x 25 mL).

    • Causality: The low pH protonates unreacted dimethylamine and basic coupling reagents (like EDC), rendering them highly polar and water-soluble.

  • Acidic Reagent Removal: Wash with Saturated Aqueous

    
     (2 x 25 mL).
    
    • Causality: Deprotonates unreacted 2-fluoro-5-methoxybenzoic acid and acidic byproducts (like HOBt), moving them to the aqueous layer.

    • Validation Check: Gas evolution (

      
      ) will occur. Vent the separatory funnel frequently until bubbling ceases, confirming the neutralization of residual acid is complete.
      
  • Drying & Isolation: Wash with Brine (1 x 25 mL) to remove residual water, dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude 2-Fluoro-5-methoxy-N,N-dimethylbenzamide.
    

Troubleshooting & FAQs

Troubleshooting Issue Impurity Detected in Final Product CheckType Identify Impurity via LC-MS/NMR Issue->CheckType AcidImp Unreacted Benzoic Acid CheckType->AcidImp AmineImp Unreacted Dimethylamine CheckType->AmineImp UreaImp Coupling Byproduct (e.g., Urea) CheckType->UreaImp FixAcid Repeat Sat. NaHCO3 Wash or Increase pH > 8 AcidImp->FixAcid FixAmine Repeat 10% Citric Acid Wash or Decrease pH < 3 AmineImp->FixAmine FixUrea Optimize Silica Chromatography or Switch to SCX Catch-and-Release UreaImp->FixUrea

Decision tree for identifying and resolving common separation impurities.

Q1: Why is my target amide co-eluting with unreacted starting materials during silica gel chromatography?

A: This occurs when the liquid-liquid extraction is incomplete. Unreacted 2-fluoro-5-methoxybenzoic acid hydrogen-bonds strongly with the silanol groups on the silica gel, causing severe tailing that overlaps with the elution band of your target amide . Solution: Do not rely solely on chromatography. Perform the rigorous acid/base LLE protocol detailed above to chemically alter the partition coefficients of the impurities before loading the sample onto the column.

Q2: I am experiencing severe emulsions during the liquid-liquid extraction. How can I break them?

A: Emulsions in amide couplings often arise from the formation of amphiphilic byproducts or partially ionized benzoic acids acting as surfactants. Solution: Add Brine (saturated NaCl) to the separatory funnel. The high ionic strength increases the density of the aqueous layer and decreases the solubility of dissolved organic molecules in the aqueous phase (the "salting-out" effect), forcing rapid phase separation.

Q3: My final product contains a white crystalline impurity after silica gel chromatography. What is it?

A: If you utilized EDC/HOBt for the amide coupling, this impurity is likely the urea byproduct of EDC (1-[3-(dimethylamino)propyl]-3-ethylurea). While EDC-urea is designed to be water-soluble, it can partition into the organic layer if the aqueous washes are not sufficiently acidic (pH < 3) to protonate its tertiary amine tail. Solution: Re-dissolve the product in EtOAc and perform a rigorous wash with 10% aqueous citric acid. Alternatively, utilize a Strong Cation Exchange (SCX) cartridge. The sulfonic acid groups on the SCX resin will irreversibly bind the basic urea, allowing the neutral benzamide to elute cleanly .

Q4: I am scaling up the synthesis. Can I avoid column chromatography entirely?

A: Yes. Because 2-Fluoro-5-methoxy-N,N-dimethylbenzamide is a highly stable, neutral tertiary amide, you can achieve >95% purity using only orthogonal LLE. By driving the pH to extremes during the washes, the only remaining organic-soluble species will be the target amide. Any residual color can often be removed by stirring the organic phase with activated charcoal for 30 minutes prior to final filtration and concentration.

References

  • Title: Amide Synthesis Source: Fisher Scientific URL: [Link]

  • Title: How should I purify a complex, polar, amide reaction mixture? Source: Biotage URL: [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide

An In-Depth Analysis and Comparative Guide for Structural Elucidation In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis and Comparative Guide for Structural Elucidation

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For molecules like 2-Fluoro-5-methoxy-N,N-dimethylbenzamide, a substituted benzamide with potential applications in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for elucidation. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, offers a comparative perspective on alternative analytical methods, and presents robust experimental protocols grounded in established scientific principles.

Part 1: Deconstructing the ¹H NMR Spectrum of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide

The power of ¹H NMR spectroscopy lies in its ability to provide a detailed electronic and structural map of a molecule by probing the environment of each proton. The structure of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide dictates a specific and predictable spectral signature.

Figure 1: Structure of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide.

Predicted ¹H NMR Signals: An Overview

Based on its molecular structure, we anticipate four distinct signals in the ¹H NMR spectrum:

  • Aromatic Protons (3H): Located on the benzene ring, these protons will exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atom. Their chemical shifts are influenced by the electronic effects of the substituents.

  • Methoxy Protons (3H): The three equivalent protons of the -OCH₃ group.

  • N,N-Dimethyl Protons (6H): The six equivalent protons of the -N(CH₃)₂ group.

  • Internal Standard (e.g., TMS): A reference signal at 0 ppm.

Detailed Signal Analysis and Interpretation

The precise chemical shift and multiplicity of each signal provide a wealth of structural information. The analysis below is based on established principles of NMR spectroscopy, including substituent effects and spin-spin coupling.[1][2]

1. The Aromatic Region (~6.8 - 7.5 ppm)

The aromatic region is the most information-rich part of the spectrum for this molecule. The fluorine, methoxy, and amide groups all exert electronic influences that differentiate the three aromatic protons.

  • H6: This proton is ortho to the fluorine atom and ortho to the amide group. It is expected to be the most downfield of the aromatic protons due to the deshielding effects of the adjacent electronegative fluorine and the carbonyl group. Its signal will be split by the adjacent aromatic proton H4 (meta coupling, J ≈ 2-3 Hz) and by the fluorine atom (ortho H-F coupling, ³JHF ≈ 7-10 Hz), likely resulting in a doublet of doublets (dd).

  • H4: This proton is meta to both the fluorine and the amide group, but ortho to the electron-donating methoxy group. The methoxy group's shielding effect will shift this proton upfield relative to H6. It will be split by H3 (ortho coupling, J ≈ 8-9 Hz) and H6 (meta coupling, J ≈ 2-3 Hz), also appearing as a doublet of doublets (dd).

  • H3: This proton is para to the fluorine and meta to the methoxy group. It will be split by H4 (ortho coupling, J ≈ 8-9 Hz) and potentially show a small long-range coupling to the fluorine atom (para H-F coupling, ⁵JHF ≈ 0-1 Hz), likely appearing as a doublet or a narrow doublet of doublets.

The circulation of π-electrons in the benzene ring induces a "ring current" that strongly deshields the attached protons, causing them to resonate at a high chemical shift (downfield).[3][4]

2. The Methoxy Group Signal (~3.8 ppm)

The three protons of the methoxy (-OCH₃) group are chemically equivalent and have no adjacent protons to couple with. Consequently, they will appear as a sharp singlet . Their chemical shift is characteristic of protons on a carbon attached to an oxygen atom.

3. The N,N-Dimethyl Group Signal (~2.9 - 3.1 ppm)

The six protons of the two methyl groups attached to the nitrogen are also expected to produce a singlet . However, a critical phenomenon to consider with amides is restricted rotation around the C-N bond due to its partial double-bond character.

  • At Room Temperature: If the rotation around the C-N bond is slow on the NMR timescale, the two methyl groups can become magnetically non-equivalent. One methyl group is cis to the carbonyl oxygen, and the other is trans. This can lead to the appearance of two separate singlets or a single broadened singlet.

  • Variable Temperature (VT) NMR: Performing the NMR experiment at a higher temperature can increase the rate of rotation. If two separate signals or a broad signal are observed at room temperature, they will coalesce into a single sharp singlet at an elevated temperature. This is a classic diagnostic experiment for confirming restricted rotation.

Summary of Predicted ¹H NMR Data
Assignment Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Coupling Constants (J, Hz)
H6 (Aromatic)~7.3 - 7.51HDoublet of Doublets (dd)³JHF ≈ 7-10 Hz, ⁴JHH ≈ 2-3 Hz
H4 (Aromatic)~7.0 - 7.21HDoublet of Doublets (dd)³JHH ≈ 8-9 Hz, ⁴JHH ≈ 2-3 Hz
H3 (Aromatic)~6.8 - 7.01HDoublet (d)³JHH ≈ 8-9 Hz
OCH₃ (Methoxy)~3.83HSinglet (s)N/A
N(CH₃)₂ (Dimethyl)~2.9 - 3.16HSinglet (s) or two singletsN/A

Note: These are predicted values. Actual chemical shifts can vary depending on the solvent and concentration.[5][6]

Part 2: A Comparative Analysis of Characterization Techniques

While ¹H NMR is a powerful tool, a multi-technique approach is essential for comprehensive characterization and to meet rigorous regulatory standards.

Technique Information Provided Strengths for this Molecule Limitations
¹H NMR Precise proton environment, connectivity (J-coupling), and stereochemistry.Provides a detailed and unique fingerprint of the molecule.Can have signal overlap in complex molecules; less direct information on quaternary carbons.
¹³C NMR Information on the carbon skeleton, including quaternary carbons.Confirms the number of unique carbon atoms and the presence of the carbonyl group (~170 ppm).Lower sensitivity than ¹H NMR; requires longer acquisition times.
¹⁹F NMR Direct observation of the fluorine atom's environment.Highly sensitive and provides a wide chemical shift range, making it excellent for purity assessment and confirming the fluorine's position.[7][8]Provides information only about the fluorine-containing parts of the molecule.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms the molecular formula (via HRMS) and provides structural clues from fragmentation.Does not provide detailed connectivity or stereochemical information. Isomer differentiation can be difficult.
Infrared (IR) Spectroscopy Presence of functional groups.Quickly confirms the presence of the amide C=O stretch (~1630 cm⁻¹), C-O ether bonds, and C-F bonds.Provides limited information on the overall molecular skeleton.
HPLC/LC-MS Purity assessment and separation from impurities.The primary method for determining the purity of the sample and identifying any byproducts from the synthesis.[9]Not a primary tool for structural elucidation on its own.

Part 3: Experimental Protocols for Rigorous Analysis

The quality of spectroscopic data is directly dependent on meticulous experimental procedure. The following protocols are designed to ensure high-quality, reproducible results.

Protocol 1: Sample Preparation for ¹H NMR Spectroscopy

Causality: The choice of solvent is critical as it must dissolve the sample without contributing interfering signals. Deuterated solvents are used because deuterium is not observed in ¹H NMR.[1] Chloroform-d (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds.

  • Weighing: Accurately weigh 5-10 mg of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtering (Optional): If the solution is not perfectly clear, filter it through a small plug of glass wool in the pipette during transfer to remove any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

cluster_prep Sample Preparation Workflow weigh Weigh 5-10 mg of Sample dissolve Dissolve in ~0.6 mL CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Data transfer->acquire

Figure 2: Workflow for NMR Sample Preparation.

Protocol 2: Standard ¹H NMR Data Acquisition and Processing

Causality: Data acquisition parameters are chosen to maximize signal-to-noise while ensuring the data accurately represents the molecular structure. Processing converts the raw time-domain signal (FID) into the frequency-domain spectrum we interpret.

A. Data Acquisition

  • Instrument Setup: Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

  • Locking and Shimming: Lock onto the deuterium signal of the solvent (e.g., CDCl₃) to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which ensures sharp spectral lines.

  • Standard ¹H Experiment:

    • Pulse Angle: Set to a 30-45 degree pulse to allow for a shorter relaxation delay.

    • Spectral Width: Set to ~16 ppm, centered around 6 ppm, to ensure all signals from TMS (0 ppm) to potentially downfield aromatic protons are captured.

    • Acquisition Time: Set to ~2-4 seconds.

    • Relaxation Delay (d1): Set to 1-2 seconds.

    • Number of Scans: Set to 8 or 16 scans for a concentrated sample. This number can be increased for dilute samples to improve the signal-to-noise ratio.

  • Initiate Acquisition: Start the experiment.

B. Data Processing

  • Fourier Transform (FT): The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum. An exponential multiplication (line broadening of ~0.3 Hz) is typically applied before FT to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorption mode and have a flat baseline at their base.

  • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.

  • Calibration: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons each signal represents. Calibrate the integration by setting one known signal (e.g., the 3H methoxy singlet) to a value of 3.0.

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

cluster_acq Data Acquisition & Processing lock Lock & Shim setup Set Acquisition Parameters lock->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft process Phase & Baseline Correction ft->process analyze Calibrate, Integrate, & Analyze process->analyze

Sources

Comparative

Analytical Modalities for Dimethyl Amide Characterization: ATR-FTIR vs. Transmission FTIR

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Spectroscopic characterization of tertiary amides (e.g., N,N-dimethylformamide, N,N-dimethylacetamide, and pre-proline peptide bonds...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Spectroscopic characterization of tertiary amides (e.g., N,N-dimethylformamide, N,N-dimethylacetamide, and pre-proline peptide bonds) in pharmaceutical formulations.

Executive Summary

The dimethyl amide functional group—characterized by a carbonyl bonded to a nitrogen atom bearing two methyl groups—is a ubiquitous structural motif in drug development. It appears in critical active pharmaceutical ingredients (APIs), pre-proline peptide linkages, and common manufacturing solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc)[1].

Accurate detection and quantitation of this group rely heavily on Fourier Transform Infrared (FTIR) spectroscopy. However, the choice of sampling modality—Attenuated Total Reflectance (ATR) vs. Transmission FTIR —fundamentally alters the spectral output, sampling depth, and quantitative reliability[2]. This guide objectively compares these two modalities, providing the mechanistic causality behind their performance differences and establishing self-validating protocols for pharmaceutical analysis.

Spectroscopic Signature of the Dimethyl Amide Group

To accurately compare analytical instruments, we must first define the physicochemical properties of the target analyte. The dimethyl amide group is a tertiary amide , meaning it possesses three C–N bonds and lacks any N–H bonds[3].

The Causality of Amide IR Shifts
  • Resonance and the Amide I Band: The nitrogen atom contains a lone pair of electrons in a p-type orbital that conjugates with the carbonyl (C=O) pi system[3]. This delocalization imparts partial double-bond character to the C–N bond and reduces the double-bond character of the C=O bond. Consequently, the C=O stretching frequency (Amide I band) is lowered to 1630–1680 cm⁻¹ (e.g., 1675 cm⁻¹ for DMF), compared to the ~1700 cm⁻¹ typical of isolated ketones[1].

  • Absence of Amide II: Because tertiary amides lack an N–H bond, the Amide II band (N–H bending, typically found at 1530–1550 cm⁻¹ in secondary amides) is completely absent[3][4]. This absence is a primary diagnostic marker for distinguishing tertiary amides from primary or secondary amides in formulation screening.

Table 1: Diagnostic IR Absorption Bands for Dimethyl Amides
Vibrational ModeFrequency Range (cm⁻¹)Structural Causality & Diagnostic Value
Amide I (C=O Stretch) 1630 – 1680Primary diagnostic band. Shifted lower than ketones due to N-lone pair resonance[3].
Amide II (N-H Bend) AbsentConfirms tertiary amide status (no N-H bond available for bending)[3].
C–N Stretch 1400 – 1500Elevated frequency due to partial double-bond character from resonance[5].
CH₃ Asymmetric Stretch 2930 – 2990Identifies the presence of the N-methyl groups[6].
CH₃ Symmetric Stretch 2850 – 2870Secondary confirmation of N-methyl groups[6].

Modality Comparison: ATR-FTIR vs. Transmission FTIR

When characterizing dimethyl amides, the choice between ATR and Transmission FTIR dictates whether you are analyzing surface chemistry or bulk composition[2].

Attenuated Total Reflectance (ATR-FTIR)

ATR relies on an evanescent wave generated when an IR beam reflects internally within a high-refractive-index crystal (e.g., Diamond, ZnSe). The wave penetrates the sample to a depth of only 0.5 to 5 µm [7][8].

  • Performance Advantage: Ideal for aqueous formulations or highly concentrated APIs. Water exhibits a strong H-O-H bending vibration at ~1640 cm⁻¹, which severely overlaps with the dimethyl amide Amide I band. ATR's shallow penetration depth acts as an ultra-short pathlength, minimizing water interference and preventing detector saturation[7][8].

  • Performance Limitation: The penetration depth (

    
    ) is directly proportional to the wavelength (
    
    
    
    ). Therefore, bands at lower wavenumbers (longer wavelengths) appear artificially more intense than those at higher wavenumbers[9].
Transmission FTIR

Transmission FTIR passes the beam entirely through the sample (via liquid cells or KBr pellets), adhering strictly to the Beer-Lambert Law (


).
  • Performance Advantage: Provides true bulk analysis and superior quantitative linearity. Spectra generated match standard reference libraries perfectly without the need for mathematical corrections[2][10].

  • Performance Limitation: For liquid samples, pathlengths must be strictly controlled (often <10 µm for aqueous solutions) to prevent total absorption by the solvent, making sample preparation tedious and prone to air-bubble artifacts[7][10].

G Start Sample: Dimethyl Amide (API or Solvent) State Matrix Composition? Start->State Aqueous Aqueous / High Viscosity State->Aqueous High Water Content NonAqueous Non-Aqueous / Solid State->NonAqueous Organic/Powder ATR ATR-FTIR (Evanescent Wave) Aqueous->ATR Avoids 1640 cm⁻¹ H₂O interference NonAqueous->ATR Rapid screening Trans Transmission FTIR (Bulk Absorption) NonAqueous->Trans High precision required DataATR Apply ATR Correction (Wavelength scaling) ATR->DataATR DataTrans Direct Beer-Lambert Quantitation Trans->DataTrans

Decision workflow for selecting FTIR modality for dimethyl amide characterization.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols incorporate internal validation checks.

Protocol A: ATR-FTIR Analysis of Liquid DMF/DMAc

Use Case: Rapid screening of residual solvents or aqueous peptide formulations.

  • System Readiness & Background: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Collect a background spectrum (air). Validation Check: Ensure the background single-beam spectrum shows a smooth curve with no residual Amide I peaks at ~1675 cm⁻¹.

  • Sample Application: Deposit 2–5 µL of the liquid sample directly onto the crystal. Ensure the entire active area is covered without overflow.

  • Data Acquisition: Collect the spectrum at 4 cm⁻¹ resolution, co-adding 32–64 scans to optimize the signal-to-noise ratio.

  • Causality-Driven Data Processing (Critical Step): Apply an ATR Correction algorithm via the spectrometer software.

    • Why? Because the evanescent wave penetrates deeper at lower wavenumbers (e.g., the 1400 cm⁻¹ C-N stretch will be artificially amplified compared to the 2950 cm⁻¹ CH₃ stretch)[9]. The algorithm scales the intensities to mimic a transmission spectrum, enabling accurate library matching[9].

Protocol B: Transmission FTIR of Dimethyl Amide APIs

Use Case: Strict quantitative analysis of bulk API formulations.

  • Cell Assembly: Select a demountable liquid cell. If the sample is non-aqueous, NaCl or KBr windows are acceptable. If trace water is present, use CaF₂ or BaF₂ windows to prevent window dissolution[10]. Use a PTFE spacer of 25 µm or 50 µm to fix the pathlength.

  • Background Acquisition: Fill the cell with the pure background solvent (e.g., carbon tetrachloride or dichloromethane) and collect the reference spectrum.

  • Sample Injection: Flush the cell with the analyte solution. Validation Check: Visually inspect the cell against light to ensure zero air bubbles are trapped in the optical path, which would cause severe baseline scattering and invalidate the Beer-Lambert calculation[10].

  • Data Acquisition & Subtraction: Collect the spectrum. Subtract the solvent reference spectrum until the solvent bands baseline to zero. The remaining Amide I band (~1650-1680 cm⁻¹) can now be integrated for precise quantitation.

Conclusion

For the characterization of dimethyl amides, the absence of the Amide II band and the resonance-shifted Amide I band provide clear diagnostic markers[3]. When selecting an analytical modality, Transmission FTIR remains the gold standard for bulk quantitation due to its strict adherence to the Beer-Lambert law[2][10]. However, for aqueous formulations or rapid screening, ATR-FTIR is superior, provided that analysts understand the physical causality of the evanescent wave and apply the necessary wavelength-dependent ATR corrections[8][9].

References

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College Source: spcmc.ac.in URL:[Link]

  • N,N-DIMETHYLFORMAMIDE - Ataman Kimya Source: atamanchemicals.com URL:[Link]

  • Dimethylformamide - Wikipedia Source: wikipedia.org URL:[Link]

  • Normal vibrations of N, N-dimethylformamide and N, N-dimethylacetamide Source: ias.ac.in URL:[Link]

  • MODELING OF STRUCTURES AND CALCULATION OF IR VIBRATIONAL SPECTRA OF N,N-DIMETHYLFORMAMIDE DIMERS Source: bsu.by URL:[Link]

  • How to Choose Between ATR and Transmission FTIR Source: wordpress.com URL:[Link]

  • ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals Source: nih.gov URL:[Link]

  • Getting reliable FTIR data in pharmaceutical analysis: the role of sampling Source: specac.com URL:[Link]

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling Source: piketech.com URL:[Link]

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides Source: specac.com URL:[Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts Source: libretexts.org URL:[Link]

Sources

Validation

Analytical Reference Standards for 2-Fluoro-5-methoxy-N,N-dimethylbenzamide: A Comparison Guide

Introduction and Regulatory Context 2-Fluoro-5-methoxy-N,N-dimethylbenzamide (CAS 1046468-46-5) is a highly specialized synthetic intermediate heavily utilized in the development of small-molecule kinase inhibitors, incl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Regulatory Context

2-Fluoro-5-methoxy-N,N-dimethylbenzamide (CAS 1046468-46-5) is a highly specialized synthetic intermediate heavily utilized in the development of small-molecule kinase inhibitors, including SYK, LRRK2, and MYLK targets[1]. Due to its unique structural features—an ortho-fluoro group and a directing dimethylamide moiety—it is highly susceptible to nucleophilic aromatic substitution and directed ortho-lithiation, making it a powerful building block in drug discovery.

Under the ICH Q11 guidelines for the development and manufacture of drug substances, the selection and justification of starting materials require a robust analytical control strategy[2]. If this compound is designated as a regulatory starting material, its impurity profile must be strictly mapped to prevent the carryover of mutagenic or yield-limiting impurities into the final Active Pharmaceutical Ingredient (API)[3]. This necessitates the use of highly characterized reference standards to validate analytical methods and ensure batch-to-batch consistency[4].

Comparative Analysis of Reference Standard Grades

Not all reference materials are created equal. The choice of standard depends heavily on the phase of drug development and the specific analytical intent. While a primary compendial standard (e.g., USP or Ph. Eur.) is the gold standard for commercialized APIs[4], specific early-phase intermediates like 2-Fluoro-5-methoxy-N,N-dimethylbenzamide typically rely on in-house qualified working standards derived from commercial research grades[5],[6].

Table 1: Performance and Grade Comparison for 2-Fluoro-5-methoxy-N,N-dimethylbenzamide
Standard GradeMinimum PurityAnalytical TraceabilityCost & AvailabilityBest Use Case
Primary Compendial (e.g., USP) >99.5%Absolute (Collaborative multi-lab testing)High / Often unavailable for early intermediatesOfficial API release testing, dispute resolution, and regulatory audits[4].
Certified Working Standard (In-House) >99.0%Qualified against primary standard or via Mass Balance / qNMRModerate / Requires internal analytical resourcesRoutine batch release, stability testing, and quantitative impurity tracking.
Commercial Research Grade 95.0% - 97.0%Area % by HPLC/GC (Relative purity)Low / Off-the-shelf (e.g., Sigma-Aldrich, Fluorochem)Early R&D, synthetic route scouting, and qualitative peak identification[5],[6].

Establishing a Self-Validating Qualification Protocol

To elevate a commercial research-grade material (typically 95-97% purity[5],[6]) to a Certified Working Standard, laboratories must employ a self-validating analytical system. Relying solely on HPLC-UV area percentage is scientifically flawed because UV response factors vary across different impurities, and UV detection is entirely blind to inorganic salts and moisture.

Instead, we utilize an orthogonal approach combining Quantitative NMR (qNMR) and Mass Balance.

Step-by-Step Methodology for Standard Qualification

Step 1: Absolute Quantitation via ^1H and ^19F qNMR

  • Causality: qNMR measures the absolute mass fraction of the molecule by comparing the integration of its nuclei against an internal standard (e.g., maleic acid or 1,4-difluorobenzene) of known purity. This breaks the circular dependency of needing a reference standard of the same material to quantify it.

  • Protocol:

    • Accurately weigh ~20 mg of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide and ~10 mg of the internal standard into a vial using a microbalance.

    • Dissolve the mixture in 0.6 mL of DMSO-d6.

    • Acquire ^19F NMR spectra. The 100% natural abundance of ^19F and the lack of background interference in the fluorine chemical shift range make it exceptionally precise for quantifying this specific fluorinated intermediate.

    • Cross-validate the purity value using the distinct methoxy (~3.8 ppm) or dimethylamide (~3.0 ppm) signals in the ^1H NMR spectrum.

Step 2: Orthogonal Impurity Profiling via LC-MS/UV

  • Causality: While qNMR provides absolute purity, its limit of detection is typically ~0.5%. To comply with ICH guidelines for trace impurity tracking, high-resolution LC-MS is required to identify co-eluting or trace organic impurities (e.g., des-fluoro or regioisomeric impurities).

  • Protocol:

    • Prepare a 1.0 mg/mL solution of the intermediate in Acetonitrile/Water.

    • Run a gradient reversed-phase UHPLC method (C18 column) coupled to a Photodiode Array (PDA) and a mass spectrometer (ESI+ mode).

    • Identify any peak >0.05% area and assign putative structures based on m/z values.

Step 3: Moisture and Inorganic Residue Determination

  • Causality: Organic purity must be corrected for water and inorganic salts to determine the true "as is" assay value.

  • Protocol:

    • Perform Karl Fischer titration to determine the percentage of water content.

    • Perform Residue on Ignition (ROI) or Thermogravimetric Analysis (TGA) to determine the percentage of inorganic salts (e.g., residual catalysts from synthesis).

Step 4: Mass Balance Calculation

  • Causality: The final certified purity is calculated as: Assay = (100% - %Water - %Inorganics) × (HPLC Organic Purity). This value is then cross-checked against the qNMR absolute purity. If the values agree within ±0.5%, the material is certified as a Working Standard.

Visualizing the Workflows

G A Commercial Grade CAS 1046468-46-5 (>95% Purity) B qNMR Analysis (1H & 19F) A->B Step 1 C LC-MS/UV Trace Impurities A->C Step 2 D Karl Fischer & ROI (Water/Inorganics) A->D Step 3 E Mass Balance Calculation B->E C->E D->E F Certified Working Standard (>99.0%) E->F Validation

Workflow for qualifying a 2-Fluoro-5-methoxy-N,N-dimethylbenzamide working standard.

Q11 S1 ICH Q11 Starting Material Justification S2 2-Fluoro-5-methoxy-N,N- dimethylbenzamide S1->S2 S3 Impurity Fate & Purge Assessment S2->S3 Traceability S4 Downstream API Synthesis (Kinase Inhibitors) S3->S4 Control Strategy S5 Final Drug Substance CQAs Met S4->S5 Validation

ICH Q11 control strategy and impurity purge mapping for the intermediate.

References

  • ICH Q11: Development and Manufacture of Drug Substances European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • World Intellectual Property Organization (WIPO)

Sources

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